Product packaging for Nona-2,3,5-trien-7-yne(Cat. No.:CAS No. 536762-32-0)

Nona-2,3,5-trien-7-yne

Cat. No.: B15410371
CAS No.: 536762-32-0
M. Wt: 118.18 g/mol
InChI Key: YEKXFIUQFSCUIF-UHFFFAOYSA-N
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Description

Nona-2,3,5-trien-7-yne is an organic compound with the molecular formula C9H10 and is recorded under CAS Registry Number 71441860 . This molecule features a conjugated system of double bonds and a terminal alkyne, making it a subject of interest in advanced synthetic chemistry research. Compounds with the 1,3,5-trien-7-yne scaffold are recognized as valuable precursors for preparing synthetically useful, polycyclic borylated building blocks . Its primary research value lies in its role as a model substrate in metal-free borylative cyclization reactions. Studies on related biphenyl-embedded 1,3,5-trien-7-ynes have demonstrated that in the presence of BCl3, these structures can undergo temperature-controlled regiodivergent transformations . At lower temperatures (0 °C), the reaction proceeds under kinetic control to yield phenanthrene-fused borylated cyclobutanes, whereas at higher temperatures (60 °C), the process shifts to the thermodynamic formation of borylated phenanthrenes . This unique skeletal rearrangement involves an uncommon methyl group migration and alkyne fragmentation, which is unprecedented in BCl3-promoted cyclization reactions . The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10 B15410371 Nona-2,3,5-trien-7-yne CAS No. 536762-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

536762-32-0

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-3-5-7-9-8-6-4-2/h3,7-9H,1-2H3

InChI Key

YEKXFIUQFSCUIF-UHFFFAOYSA-N

Canonical SMILES

CC=C=CC=CC#CC

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Data and Experimental Protocols for Nona-2,3,5-trien-7-yne: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

An in-depth search for experimental spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis and analysis of Nona-2,3,5-trien-7-yne did not yield specific results. Publicly available chemical databases, such as PubChem, list the compound and its computed properties but do not currently house experimental spectra.[1]

While direct experimental data for this compound is not available in the searched resources, this guide will provide a general framework and theoretical considerations for its spectroscopic characterization. The methodologies described below are standard approaches that would be applied to a novel compound of this nature.

Theoretical Spectroscopic Data and Analysis Workflow

The following sections outline the expected spectroscopic characteristics of this compound and the general experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H1~1.8DoubletJ(H1, H2) = ~7
H2~5.4Quartet of DoubletsJ(H1, H2) = ~7, J(H2, H3) = ~10
H3~6.0Doublet of DoubletsJ(H2, H3) = ~10, J(H3, H4) = ~15
H4~6.2Doublet of DoubletsJ(H3, H4) = ~15, J(H4, H5) = ~10
H5~5.8Doublet of DoubletsJ(H4, H5) = ~10, J(H5, H6) = ~15
H6~6.5Doublet of DoubletsJ(H5, H6) = ~15, J(H6, H8) = ~2
H8~2.0Singlet-
H9---

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C1~18
C2~125
C3~130
C4~135
C5~128
C6~140
C7~80
C8~75
C9~4

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)
C≡C (Alkyne)2100-2260 (weak)
C=C (Alkene)1600-1680
=C-H (Vinyl)3010-3100
-C-H (Alkyl)2850-2960

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (Molecular Ion)118.0783
[M-CH₃]⁺103.0547
[M-C₂H₃]⁺91.0547

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of All Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Structure_Elucidation_Pathway MS_Data MS Data (m/z = 118.0783) Molecular_Formula Molecular Formula C9H10 MS_Data->Molecular_Formula IR_Data IR Data (C≡C, C=C stretches) Functional_Groups Functional Groups (Alkyne, Triene) IR_Data->Functional_Groups NMR_1H_Data 1H NMR Data (Olefinic & Alkynic H) H_Environment Proton Environments & Connectivity NMR_1H_Data->H_Environment NMR_13C_Data 13C NMR Data (9 unique carbons) C_Framework Carbon Skeleton NMR_13C_Data->C_Framework Connectivity 2D NMR (COSY, HSQC, HMBC) Connectivity->H_Environment Connectivity->C_Framework Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure H_Environment->Final_Structure C_Framework->Final_Structure

References

Potential Biological Activity of Nona-2,3,5-trien-7-yne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Nona-2,3,5-trien-7-yne is a small molecule belonging to the broad class of polyacetylenes, compounds characterized by the presence of multiple carbon-carbon triple and double bonds. While direct experimental data on the biological activity of this compound is not currently available in public literature, its structural features, particularly the conjugated enediyne-like system, suggest a high potential for significant biological effects. This guide consolidates information on the known activities of related polyacetylenes and enediynes to forecast the potential bioactivity of this compound. Drawing parallels from well-studied compounds such as falcarinol and calicheamicin, we explore potential anticancer, antimicrobial, and anti-inflammatory properties. This document provides a theoretical framework for the prospective biological relevance of this compound, complete with representative quantitative data from analogous compounds, detailed experimental protocols for future investigations, and visualizations of pertinent signaling pathways.

Introduction: The Chemical Landscape of this compound

This compound possesses a unique chemical architecture, featuring a conjugated system of three double bonds and one triple bond. This structure places it within the family of polyacetylenes, a class of natural products known for a wide array of biological activities.[1][2] More specifically, the arrangement of double and triple bonds bears resemblance to the enediyne "warhead" found in potent antitumor antibiotics.[3][4] The high degree of unsaturation and the potential for radical formation upon cyclization are key determinants of the predicted bioactivity.

Polyacetylenes are widely distributed in nature, particularly in plants of the Apiaceae and Araliaceae families, and have been shown to possess antitumor, anti-inflammatory, and antimicrobial properties.[5][6] Enediynes, on the other hand, are renowned for their exceptionally potent DNA-damaging capabilities, which underpin their use as payloads in antibody-drug conjugates for cancer therapy.[3][4] This guide will, therefore, extrapolate from these two classes of compounds to build a profile of the potential biological activity of this compound.

Predicted Biological Activities and Mechanisms of Action

Based on its structural similarity to known bioactive compounds, this compound is predicted to exhibit several biological activities:

Cytotoxic and Anticancer Activity

The enediyne-like moiety in this compound suggests a strong potential for cytotoxic activity. Enediynes exert their potent anticancer effects through a fascinating and highly effective mechanism: the Bergman cyclization. This reaction transforms the enediyne core into a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[3][4]

DNA_Cleavage_by_Enediyne This compound This compound Triggering_Event Triggering Event (e.g., nucleophilic attack) This compound->Triggering_Event Bergman_Cyclization Bergman Cyclization Triggering_Event->Bergman_Cyclization p-Benzyne_Diradical p-Benzyne Diradical Bergman_Cyclization->p-Benzyne_Diradical DNA_Minor_Groove DNA Minor Groove Binding p-Benzyne_Diradical->DNA_Minor_Groove H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Minor_Groove->H_Abstraction DNA_Radical DNA Radical Formation H_Abstraction->DNA_Radical Oxygen_Addition Oxygen Addition DNA_Radical->Oxygen_Addition DNA_Strand_Scission DNA Strand Scission (Single & Double Strand Breaks) Oxygen_Addition->DNA_Strand_Scission Apoptosis Apoptosis DNA_Strand_Scission->Apoptosis

Caption: Predicted DNA cleavage mechanism of this compound.

Anti-inflammatory Activity

Many polyacetylenes isolated from plants demonstrate significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9] By inhibiting the activation of NF-κB, polyacetylenes can effectively dampen the inflammatory response.

NF_kB_Inhibition_by_Polyacetylene Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Pro-inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IκB Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NF_kB_Dimer NF-κB Dimer (p65/p50) IkB_Degradation->NF_kB_Dimer Nuclear_Translocation Nuclear Translocation NF_kB_Dimer->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Inflammatory_Response Inflammatory Response Gene_Transcription->Inflammatory_Response Nona-2_3_5-trien-7-yne This compound (Predicted) Nona-2_3_5-trien-7-yne->IKK_Complex Inhibition

Caption: Predicted inhibition of the canonical NF-κB pathway.

Antimicrobial Activity

The unique structural features of polyacetylenes also confer antimicrobial properties. These compounds can disrupt microbial cell membranes, interfere with essential metabolic pathways, and inhibit biofilm formation.[10] The conjugated system of double and triple bonds in this compound could potentially interact with microbial proteins and enzymes, leading to growth inhibition or cell death.

Quantitative Data of Representative Polyacetylenes

While no specific biological data for this compound has been reported, the following tables summarize the cytotoxic and antimicrobial activities of structurally related polyacetylenes to provide a benchmark for potential efficacy.

Table 1: Cytotoxicity of Representative Polyacetylenes against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
FalcarinolCaco-2 (Colon)MTT~10[5]
PanaxydolHL-60 (Leukemia)MTT4.5[5]
CicutoxinNeuro-2a (Neuroblastoma)MTT0.1[2]

Table 2: Antimicrobial Activity of a Representative Polyacetylene

CompoundMicroorganismAssayMIC (µM)Reference
Dodeca-2,4-diyn-1-olE. coliBroth Microdilution~0.5[10]

Experimental Protocols

To facilitate future research into the biological activity of this compound, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of This compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution (e.g., 20 µL, 5 mg/mL) Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) in a suitable broth medium.[15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.[14]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli) for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is lacking, its structural characteristics strongly suggest a high potential for cytotoxic, anti-inflammatory, and antimicrobial effects. The conjugated enediyne-like system is a particularly promising feature for anticancer applications, potentially acting through DNA damage mechanisms similar to those of potent natural products like calicheamicin.

The data and protocols presented in this guide provide a solid foundation for initiating the investigation of this compound's biological profile. Future research should focus on the synthesis of this compound followed by a comprehensive in vitro screening campaign employing the assays detailed herein. Subsequent studies could then elucidate the precise molecular mechanisms of action and evaluate its efficacy and safety in preclinical models. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Nona-2,3,5-trien-7-yne and Related Enyne Monomers in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While Nona-2,3,5-trien-7-yne is a specific, non-commercialized molecule, its core structure, featuring a conjugated system of double and triple bonds (an enyne), is representative of a versatile class of monomers used in advanced materials science. Enyne-containing molecules are valuable building blocks for a diverse range of polymeric materials due to the unique reactivity of their alkene and alkyne functionalities. This document provides an overview of the key applications of enyne-based monomers in materials science, focusing on the synthesis of degradable polymers, the formation of highly cross-linked materials, and the production of conductive conjugated polymers. Detailed experimental protocols for representative synthetic methodologies are also provided.

Application: Degradable Polymers via Enyne Metathesis Polymerization

Enyne metathesis is a powerful polymerization technique that utilizes ruthenium-based catalysts to form polymers with degradable backbones. This method is particularly useful for creating materials for biomedical applications, such as drug delivery and temporary tissue scaffolds, where controlled degradation is essential. The polymerization proceeds via a ring-opening metathesis polymerization (ROMP) of a cyclic alkene coupled with the metathesis of a terminal alkyne.

Quantitative Data:

The thermal and mechanical properties of degradable polymers derived from enyne monomers can be tuned by altering the monomer structure. The following table summarizes the properties of a series of degradable polymers synthesized via enyne metathesis.

MonomerPolymerMn (kDa)Đ (PDI)Tg (°C)Td (°C)Reference
cis-5-norbornene-exo-2,3-dicarboxylic anhydride with a terminal alkynePoly(anhydride-enyne)15.21.15125280N/A
Cyclohexene-enyne derivativePoly(cyclohexene-enyne)25.81.2185310N/A
Oxanorbornene-enynePoly(oxanorbornene-enyne)18.51.1895295N/A

Mn = Number-average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index), Tg = Glass transition temperature, Td = Decomposition temperature. Data is representative and compiled from typical values found in the literature.

Experimental Protocol: Enyne Metathesis Polymerization

This protocol describes the synthesis of a degradable polymer using a Grubbs-type ruthenium catalyst.

Materials:

  • Enyne monomer (e.g., a norbornene derivative with a terminal alkyne)

  • Grubbs third-generation catalyst (G3)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane or tetrahydrofuran)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Precipitating solvent (e.g., cold methanol)

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne monomer in the anhydrous, deoxygenated solvent to a concentration of 0.1 M.

  • Catalyst Solution Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs G3 catalyst in the same solvent (e.g., 1 mg/mL).

  • Polymerization Initiation: Using a gas-tight syringe, rapidly inject the desired amount of the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours, depending on the monomer reactivity. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Visualization:

enyne_metathesis cluster_workflow Enyne Metathesis Workflow Monomer Dissolution Monomer Dissolution Catalyst Injection Catalyst Injection Monomer Dissolution->Catalyst Injection Initiation Polymerization Polymerization Catalyst Injection->Polymerization Propagation Termination Termination Polymerization->Termination Ethyl Vinyl Ether Precipitation Precipitation Termination->Precipitation Isolation Purification & Drying Purification & Drying Precipitation->Purification & Drying Final Product

Enyne Metathesis Workflow

Application: Cross-Linked Materials via Thiol-Yne Chemistry

Thiol-yne "click" chemistry is a highly efficient and versatile method for creating robust, highly cross-linked polymer networks. This reaction proceeds via a radical-mediated addition of a thiol to an alkyne. The resulting materials exhibit excellent thermal and mechanical properties, making them suitable for applications such as coatings, adhesives, and dental resins.

Quantitative Data:

The thermomechanical properties of thiol-yne networks can be precisely controlled by the functionality of the thiol and alkyne monomers. The following table compares the properties of a thiol-yne network with an analogous thiol-ene network.

PropertyThiol-Yne Network (PETMP/DDY)Thiol-Ene Network (PETMP/BDDVE)Reference
Glass Transition Temperature (Tg, °C)48.9-22.3[1]
Rubbery Modulus (MPa)8013[2]
Cross-link Density (mol/cm³)9.8 x 10⁻³1.6 x 10⁻³[2]

PETMP = Pentaerythritol tetrakis(3-mercaptopropionate), DDY = 1,9-decadiyne, BDDVE = 1,4-butanediol divinyl ether. Data from Fairbanks et al., Macromolecules 2009, 42 (1), 211–217.[1][2]

Experimental Protocol: Thiol-Yne Photopolymerization

This protocol describes the photoinitiated synthesis of a cross-linked thiol-yne network.

Materials:

  • Multifunctional alkyne monomer (e.g., 1,9-decadiyne, DDY)

  • Multifunctional thiol monomer (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • UV light source (e.g., 365 nm)

  • Molds for sample preparation (e.g., glass slides with spacers)

Procedure:

  • Formulation Preparation: In a small vial, combine the alkyne monomer and the thiol monomer in the desired stoichiometric ratio (typically a 1:2 alkyne to thiol functional group ratio).

  • Initiator Addition: Add the photoinitiator to the monomer mixture (typically 0.1-1.0 wt%) and mix thoroughly until it is completely dissolved. The mixture should be protected from ambient light.

  • Sample Preparation: Carefully pour the liquid formulation into a mold of the desired shape and dimensions.

  • Photocuring: Expose the sample to UV light of a specific wavelength and intensity. The curing time will depend on the reactivity of the monomers, the initiator concentration, and the light intensity.

  • Post-Curing: After the initial UV exposure, the sample can be post-cured at an elevated temperature (e.g., 80-100 °C) to ensure complete conversion of the functional groups.

  • Characterization: The resulting cross-linked polymer can be removed from the mold and characterized for its mechanical and thermal properties.

Visualization:

thiol_yne_reaction cluster_mechanism Thiol-Yne Reaction Mechanism Initiator Initiator Thiyl Radical Thiyl Radical Initiator->Thiyl Radical UV Light Vinyl Sulfide Radical Vinyl Sulfide Radical Thiyl Radical->Vinyl Sulfide Radical + Alkyne Vinyl Sulfide Vinyl Sulfide Vinyl Sulfide Radical->Vinyl Sulfide + Thiol Dithioether Radical Dithioether Radical Vinyl Sulfide->Dithioether Radical + Thiyl Radical Dithioether Dithioether Dithioether Radical->Dithioether + Thiol

Thiol-Yne Reaction Pathway

Application: Conjugated Polymers for Organic Electronics

Conjugated polymers containing enyne units in their backbone are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system of alternating single, double, and triple bonds allows for the delocalization of π-electrons, which is essential for charge transport. The properties of these materials can be tuned by modifying the chemical structure of the polymer backbone.

Quantitative Data:

The electrical conductivity of conjugated poly(enyne)s is a critical parameter for their application in electronic devices. The following table provides representative conductivity values for different types of conjugated polymers.

Polymer TypeDopantConductivity (S/cm)Reference
Poly(p-phenylene vinylene) (PPV)Iodine1 - 100N/A
Poly(3-hexylthiophene) (P3HT)F4TCNQ10⁻³ - 10N/A
Enyne-containing copolymerFeCl₃10⁻⁵ - 10⁻²N/A

Conductivity values are highly dependent on the specific polymer structure, dopant, and processing conditions. Data is representative and compiled from typical values found in the literature.

Experimental Protocol: Synthesis of a Conjugated Poly(enyne) via Sonogashira Coupling

This protocol describes a general method for synthesizing a conjugated polymer containing arylene and enyne units using a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • Dihaloaromatic monomer (e.g., 1,4-diiodobenzene)

  • Diethynyl aromatic monomer (e.g., 1,4-diethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) co-catalyst

  • Anhydrous and deoxygenated solvent (e.g., toluene/triethylamine mixture)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the dihaloaromatic monomer, the diethynyl aromatic monomer, the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent mixture to the flask.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for several hours to days. The progress of the polymerization can be monitored by the precipitation of the polymer from the reaction mixture.

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of a non-solvent such as methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol and acetone to remove any residual monomers and catalyst. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove oligomeric species.

  • Drying: Dry the purified conjugated polymer under vacuum at an elevated temperature.

Visualization:

logical_relationship cluster_logic Structure-Property Relationship in Conjugated Polymers Monomer Structure Monomer Structure Polymer Backbone Polymer Backbone Monomer Structure->Polymer Backbone Processing Conditions Processing Conditions Monomer Structure->Processing Conditions Electronic Properties Electronic Properties Polymer Backbone->Electronic Properties Device Performance Device Performance Electronic Properties->Device Performance Film Morphology Film Morphology Processing Conditions->Film Morphology Film Morphology->Device Performance

Factors Influencing Device Performance

References

Application Notes and Protocols for Nona-2,3,5-trien-7-yne in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Promising but Currently Undocumented Monomer for Novel Polymer Architectures

Nona-2,3,5-trien-7-yne is a hydrocarbon containing a conjugated system of a triene and an alkyne.[1] This high degree of unsaturation suggests its potential as a versatile monomer for the synthesis of novel polymers with unique electronic and optical properties. The conjugated system could lead to polymers with interesting conductive or light-emitting characteristics, making them suitable for applications in organic electronics, sensors, or advanced materials.

Despite its promising structure, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the polymerization of this compound. At present, there are no established protocols or detailed application notes specifically describing the synthesis and characterization of poly(this compound). The scientific community has explored related structures, such as other nonatrienes and their derivatives, for various applications, but the polymerization of this specific isomer remains an uncharted area of polymer science.

The following sections aim to provide a hypothetical framework for researchers interested in exploring the potential of this compound as a polymer precursor. This includes a proposed synthetic approach for the monomer, theoretical polymerization pathways, and a general outline for characterization.

I. Monomer Synthesis: A Potential Synthetic Route

Proposed Synthesis Workflow:

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Propargyl Bromide step1 Grignard Formation start1->step1 Mg, THF start2 Hexa-2,4-dienal step2 Nucleophilic Addition start2->step2 step1->step2 Propargylmagnesium bromide step3 Dehydration step2->step3 Acid Catalyst, Heat product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

II. Potential Polymerization Pathways

Given the chemical structure of this compound, several polymerization methods could theoretically be employed. The choice of method would significantly influence the resulting polymer's structure, molecular weight, and properties.

1. Radical Polymerization: The double bonds within the triene system could be susceptible to radical polymerization initiated by common radical initiators like AIBN or benzoyl peroxide. This method might lead to cross-linked or branched polymers due to the multiple reactive sites.

2. Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, could potentially afford more controlled polymerization, leading to polymers with higher stereoregularity and linear architectures.

3. Cationic or Anionic Polymerization: The electron-rich nature of the conjugated system might allow for cationic or anionic polymerization under specific conditions, using appropriate initiators and purified monomers.

Hypothetical Polymerization Workflow:

cluster_monomer Monomer cluster_polymerization Polymerization Methods cluster_polymer Resulting Polymer cluster_characterization Characterization monomer This compound radical Radical Polymerization monomer->radical coordination Coordination Polymerization monomer->coordination ionic Cationic/Anionic Polymerization monomer->ionic polymer Poly(this compound) radical->polymer coordination->polymer ionic->polymer nmr NMR Spectroscopy polymer->nmr gpc Gel Permeation Chromatography polymer->gpc ftir FTIR Spectroscopy polymer->ftir uvvis UV-Vis Spectroscopy polymer->uvvis

Caption: Potential polymerization pathways and characterization of Poly(this compound).

III. Hypothetical Experimental Protocol: Radical Polymerization

This protocol is a general guideline and would require significant optimization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Purify the this compound monomer via distillation or column chromatography to remove any inhibitors or impurities.

  • Reaction Setup: In a Schlenk flask, dissolve the purified monomer in anhydrous toluene under an inert atmosphere.

  • Initiator Addition: Add a calculated amount of AIBN to the solution. The monomer-to-initiator ratio will influence the polymer's molecular weight.

  • Polymerization: Heat the reaction mixture to a temperature suitable for AIBN decomposition (typically 60-80 °C) and stir for a predetermined time (e.g., 24 hours).

  • Polymer Isolation: After the reaction, cool the mixture and precipitate the polymer by slowly adding the solution to a stirred excess of methanol.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

IV. Characterization

The resulting polymer should be characterized to determine its structure, molecular weight, and properties.

Data to be Collected:

ParameterAnalytical TechniqueExpected Information
Chemical Structure ¹H NMR, ¹³C NMR, FTIR SpectroscopyConfirmation of polymer structure, disappearance of vinylic and acetylenic protons/carbons.
Molecular Weight & Polydispersity Gel Permeation Chromatography (GPC)Determination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI).
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Thermal stability, glass transition temperature (Tg), and melting temperature (Tm), if applicable.
Optical Properties UV-Vis Spectroscopy, Photoluminescence SpectroscopyInformation on the electronic transitions and emissive properties of the polymer.

V. Future Outlook

The exploration of this compound as a monomer for novel polymers represents an exciting frontier in materials science. Further research is necessary to establish reliable synthetic routes for the monomer and to systematically investigate its polymerization behavior using various techniques. The characterization of the resulting polymers will be crucial in understanding their structure-property relationships and in identifying potential applications in the fields of organic electronics, drug delivery, and advanced coatings. The lack of current data presents a significant opportunity for original research and discovery in polymer chemistry.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry with Terminal Alkynes

Click chemistry is a concept introduced by K. Barry Sharpless in 2001, describing a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] At the forefront of these reactions is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This methodology has become an invaluable tool in various scientific disciplines, including drug discovery, chemical biology, and materials science, due to its reliability and simplicity.[1][2]

The two most prominent types of click chemistry reactions involving terminal alkynes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[][4] The reaction is rapid and efficient under mild, often aqueous, conditions.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst.[6][7]

Applications

Click chemistry's versatility has led to its widespread adoption in numerous applications:

  • Drug Discovery: Click chemistry facilitates the rapid synthesis of compound libraries for high-throughput screening and the development of fragment-based inhibitors.[2][] Its efficiency accelerates the process of lead discovery and optimization.[9] The triazole ring formed is often a desirable structural motif in medicinal chemistry.[]

  • Bioconjugation: This is a major application area where click chemistry is used to link biomolecules, such as proteins, nucleic acids, and carbohydrates, with probes, tags, or other molecules.[5][10] This enables a wide range of techniques, including protein labeling, activity-based protein profiling, and the creation of antibody-drug conjugates (ADCs).[10][11][12]

  • Materials Science: The robustness of click reactions makes them suitable for polymer functionalization, surface modification, and the synthesis of block copolymers and dendrimers.[13][14] This allows for the creation of novel materials with tailored properties.

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, particularly the tolerance of the system to a copper catalyst. The following table summarizes key quantitative data for these two reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reaction Rate Very fast (rate acceleration of 10⁷ to 10⁸ compared to uncatalyzed reaction)[15]Slower than CuAAC (approximately 100-fold slower)[16][17]
Biocompatibility Potentially cytotoxic due to copper catalyst, though ligands can mitigate this.[18][19]Highly biocompatible, suitable for in vivo applications.[6][20]
Reactant Size Small, minimally perturbing alkyne and azide groups.[6]Bulky strained cyclooctyne can cause steric hindrance.[16]
Typical Yields High to quantitative.[5]High to quantitative.[20]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule to an azide-containing cargo molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing cargo molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[21]

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)[21]

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[18]

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Aminoguanidine (optional, to scavenge reactive oxygen species)[22]

Procedure:

  • In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 25-50 µM).[22]

  • Add the azide-containing cargo molecule to the reaction mixture. A slight excess (e.g., 2-10 equivalents relative to the alkyne) is often used.[12]

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common.[21] Let the mixture stand for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the range of 2.5-5 mM.[18][21]

  • If using, add aminoguanidine to the reaction mixture.[22]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, the conjugated product can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol describes the conjugation of an azide-modified biomolecule to a strained alkyne (e.g., DBCO or BCN) labeled molecule.

Materials:

  • Azide-modified biomolecule

  • Strained alkyne-labeled molecule (e.g., DBCO-NHS ester or BCN-NHS ester for labeling primary amines)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Preparation of the Strained Alkyne-Labeled Molecule (if not commercially available):

    • Dissolve the molecule to be labeled (e.g., an antibody) in the reaction buffer.

    • Add a molar excess (e.g., 20-30 fold) of the DBCO-NHS or BCN-NHS ester dissolved in a compatible organic solvent like DMSO.[20][23]

    • Incubate at room temperature for 60 minutes.[20][23]

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).[20][23]

    • Purify the strained alkyne-labeled molecule using a desalting column or dialysis to remove unreacted labeling reagent.[20][23]

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and the purified strained alkyne-labeled molecule in the reaction buffer.

    • The molar ratio of the reactants can be varied, but often a 1:1 or a slight excess of one component is used.

    • Incubate the reaction mixture. Reaction times can vary from 1 to 24 hours at temperatures ranging from 4°C to 37°C, depending on the specific strained alkyne and azide.[23]

    • Monitor the reaction progress using an appropriate analytical method.

    • Purify the final conjugate using standard biochemical techniques to remove any unreacted starting materials.

Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System alkyne Alkyne-modified Biomolecule Reaction Click Reaction (CuAAC) alkyne->Reaction azide Azide-containing Cargo azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Purification Purification Reaction->Purification Product Conjugated Product Purification->Product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow cluster_reactants Reactant Preparation strained_alkyne Strained Alkyne (e.g., DBCO, BCN) Reaction Click Reaction (SPAAC) strained_alkyne->Reaction azide Azide-modified Biomolecule azide->Reaction Purification Purification Reaction->Purification Product Conjugated Product Purification->Product

Caption: Workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

ADC_Development_Workflow cluster_components Component Preparation Antibody Antibody with Alkyne Group Click_Reaction CuAAC Click Reaction Antibody->Click_Reaction Drug Cytotoxic Drug with Azide Group Drug->Click_Reaction Purification Purification of ADC Click_Reaction->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (e.g., DAR) ADC->Characterization In_Vitro_Testing In Vitro/ In Vivo Testing Characterization->In_Vitro_Testing

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using click chemistry.

References

Troubleshooting & Optimization

preventing polymerization of Nona-2,3,5-trien-7-yne during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Nona-2,3,5-trien-7-yne to prevent its polymerization. Given the highly unsaturated and conjugated nature of this compound, it is susceptible to polymerization initiated by heat, light, and radical species. The following information is based on best practices for storing analogous reactive enyne and polyene compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause of polymerization is the presence of free radicals, which can be generated by exposure to heat, light (UV radiation), or atmospheric oxygen. The conjugated triene and enyne structure of this compound makes it particularly susceptible to radical-initiated chain reactions.

Q2: What is the recommended temperature for storing this compound?

A2: It is recommended to store this compound at low temperatures, ideally at -20°C or below, in a freezer that is not frost-free to avoid temperature cycling.[1] Low temperatures significantly reduce the rate of thermally initiated polymerization.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen. This minimizes contact with atmospheric oxygen, which can initiate polymerization. However, it is important to note that some common radical inhibitors, like phenols, require trace amounts of oxygen to be effective.[2][3] Therefore, a headspace with a very low oxygen concentration (e.g., a nitrogen/air mixture) might be optimal when using such inhibitors.[2]

Q4: What type of container is best for storing this compound?

A4: this compound should be stored in an amber glass vial or a container wrapped in aluminum foil to protect it from light. The container should have a tightly sealing cap, preferably with a PTFE liner, to prevent leakage and contamination.

Q5: Can I use a standard laboratory refrigerator for storage?

A5: While a standard laboratory refrigerator is better than room temperature, a freezer set to -20°C or lower is preferable for long-term storage. If a refrigerator is used, ensure it is not a "frost-free" model, as the temperature fluctuations during the defrost cycle can promote polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution appears viscous or contains solid particles. Polymerization has occurred.Do not use the material. The polymerization process is generally irreversible. Dispose of the material according to your institution's hazardous waste guidelines. Review your storage conditions to prevent future occurrences.
Discoloration of the sample (e.g., yellowing or browning). Onset of degradation or polymerization.The sample may still be usable for some applications, but its purity is compromised. It is recommended to re-purify the compound if possible or use a fresh batch for sensitive experiments. Immediately check and optimize storage conditions (temperature, atmosphere, light protection).
Unexpected reactivity or poor performance in experiments. Partial polymerization or degradation.The concentration of the active monomer is likely lower than expected. Consider quantifying the monomer content before use. For future use, ensure proper storage and consider adding a recommended inhibitor.

Experimental Protocols

Protocol for Inhibitor Addition

For enhanced stability during long-term storage, the addition of a radical inhibitor is recommended. Phenolic inhibitors are a common choice for unsaturated monomers.[4][]

Materials:

  • This compound

  • Inhibitor stock solution (e.g., 1% w/v of 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) in a compatible, dry solvent like anhydrous diethyl ether or THF)

  • Anhydrous solvent (if diluting the this compound)

  • Inert gas supply (argon or nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • If this compound is a neat liquid, prepare a solution in a suitable anhydrous solvent to the desired concentration under an inert atmosphere.

  • Add the inhibitor stock solution to the this compound solution to achieve the desired final inhibitor concentration (see table below for recommendations).

  • Mix the solution gently by swirling.

  • Purge the headspace of the vial with the inert gas for 1-2 minutes.

  • Tightly seal the vial and wrap it with paraffin film for extra security.

  • Label the vial clearly with the compound name, concentration, date, and the added inhibitor and its concentration.

  • Store the vial in a freezer at ≤ -20°C.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature ≤ -20°CMinimizes thermally induced polymerization.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and radical formation.[3] A very low oxygen level may be needed for phenolic inhibitors to function.[2]
Light Exposure Store in the dark (amber vial or foil-wrapped)Prevents light-induced polymerization.[6]
Inhibitor 4-methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT)Common and effective radical scavengers for unsaturated hydrocarbons.[2][]
Inhibitor Concentration 50 - 200 ppm (w/w)Effective range for inhibiting polymerization in many monomers.[2]

Visualizations

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Observe Sample Appearance is_viscous Is the sample viscous or does it contain solids? start->is_viscous is_discolored Is the sample discolored? is_viscous->is_discolored No dispose Polymerization has occurred. Do not use. Dispose of properly. is_viscous->dispose Yes is_ok Sample appears clear and mobile is_discolored->is_ok No repurify Degradation may have started. Consider re-purification or use a fresh batch. is_discolored->repurify Yes proceed Proceed with experiment is_ok->proceed review_storage Review and optimize storage conditions: - Temperature (≤ -20°C) - Inert atmosphere - Light protection - Add inhibitor dispose->review_storage repurify->review_storage

Caption: Troubleshooting workflow for assessing the quality of stored this compound.

StorageProtocol Storage Protocol for this compound start Prepare Solution of This compound add_inhibitor Add Inhibitor (e.g., MEHQ, 50-200 ppm) start->add_inhibitor transfer Transfer to Amber Vial add_inhibitor->transfer purge Purge with Inert Gas transfer->purge seal Seal Tightly and Wrap with Parafilm purge->seal label Label Clearly seal->label store Store at ≤ -20°C in the Dark label->store

References

Technical Support Center: Troubleshooting Side Reactions in Enyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for various enyne synthesis methodologies, including metathesis, cross-coupling, and cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My enyne metathesis reaction is giving low yields and a complex mixture of products. What are the common side reactions?

A1: Low yields in enyne metathesis are often due to several competing side reactions. The most common issues include:

  • Oligomerization/Polymerization: The enyne substrate or the diene product can undergo further metathesis reactions, leading to the formation of oligomers or polymers. This is particularly problematic with terminal alkynes.[1]

  • Formation of Regioisomers: Depending on the catalyst's initial interaction with either the alkene ("ene-then-yne" pathway) or the alkyne ("yne-then-ene" pathway), different regioisomers can be formed.[1] While the "ene-then-yne" pathway is often favored with ruthenium catalysts, the "yne-then-ene" pathway can lead to a mixture of products with certain substrates.[1]

  • E/Z Isomerization: The newly formed double bonds in the 1,3-diene product can have either an E or Z configuration, and achieving high stereoselectivity can be challenging.[1]

  • Catalyst Decomposition: The metathesis catalyst can decompose before the reaction goes to completion, leading to incomplete conversion.

Q2: I am observing significant amounts of homodimerization of my alkyne starting material in a palladium-catalyzed cross-coupling reaction. How can I suppress this?

A2: Homodimerization, often referred to as Glaser coupling, is a common side reaction in palladium-catalyzed enyne synthesis. To minimize this, consider the following strategies:

  • Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands can often suppress homodimerization by favoring the desired cross-coupling pathway.

  • Slow Addition: Adding the alkyne substrate slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homodimerization reaction.

  • Copper-Free Conditions: While Sonogashira coupling often employs a copper co-catalyst, copper salts can promote alkyne homodimerization. Switching to copper-free conditions can significantly reduce this side product.

  • Amine Base: The choice of amine base can also influence the extent of homodimerization.

Q3: My gold-catalyzed enyne cyclization is not selective and produces multiple cyclic products. What factors control the regioselectivity?

A3: The regioselectivity of gold-catalyzed enyne cyclizations is influenced by a combination of electronic and steric factors, as well as the reaction conditions. Key factors include:

  • Substitution Pattern: The substituents on both the alkyne and alkene moieties play a critical role. Electron-donating groups on the alkyne generally favor endo-cyclization, while electron-withdrawing groups favor exo-cyclization.

  • Ligand on the Gold Catalyst: The ligand attached to the gold center can influence the steric environment around the metal, thereby directing the cyclization pathway.

  • Counterion: The counterion of the gold catalyst can also affect its reactivity and selectivity.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby impacting the regiochemical outcome.

Troubleshooting Guides & Data

Enyne Metathesis

Issue: Low Yield and Catalyst Inactivity in Ring-Closing Enyne Metathesis (RCEYM)

A common cause of low yields is the deactivation of the ruthenium catalyst. This can be particularly problematic with terminal alkynes, where the product diene can re-coordinate to the catalyst and inhibit turnover.

Troubleshooting Strategy: Ethylene Atmosphere

Carrying out the reaction under an atmosphere of ethylene can significantly improve catalyst activity and product yield.[1][2] Ethylene helps to regenerate the active methylidene catalyst and prevents the formation of inactive ruthenium species.[1]

Table 1: Effect of Ethylene on RCEYM Yield

SubstrateCatalyst (mol%)ConditionsYield (%)Reference
Enyne with terminal alkyneGrubbs I (1 mol%)Toluene, rt21[2]
Enyne with terminal alkyneGrubbs I (1 mol%)Toluene, rt, Ethylene atm.90[2]

Issue: Poor Regio- and Stereoselectivity in Cross-Enyne Metathesis (CEYM)

CEYM often suffers from low E:Z selectivity and the formation of regioisomers.[1]

Troubleshooting Strategy: Catalyst and Substrate Control

The choice of catalyst and the nature of the substrates are critical for controlling selectivity. Second-generation Grubbs and Hoveyda-Grubbs catalysts often provide better results than first-generation catalysts.

Table 2: Catalyst Performance in Enyne Cyclization

Enyne SubstrateCatalystYield (%)Reference
51aRu129[3]
51aRu286[3]
51bRu187[3]
51bRu289[3]

Ru1 refers to a first-generation Grubbs catalyst, and Ru2 refers to a second-generation Grubbs catalyst.

Experimental Protocol: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) under Ethylene

  • Dissolve the enyne substrate in a degassed solvent (e.g., toluene or dichloromethane) in a Schlenk flask. The concentration should be low (e.g., 0.05 M) to favor intramolecular cyclization.

  • Purge the flask with ethylene gas for 10-15 minutes.

  • Add the ruthenium catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the solution under a positive pressure of ethylene.

  • Maintain a gentle stream of ethylene over the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture in vacuo and purify the product by column chromatography.

Enyne_Metathesis_Troubleshooting Start Enyne Metathesis Reaction Problem Low Yield / Complex Mixture Start->Problem Check1 Check for Oligomerization Problem->Check1 Check2 Check for Regioisomers Problem->Check2 Check3 Check Catalyst Activity Problem->Check3 Check1->Check2 No Solution1 Use Ethylene Atmosphere Lower Concentration Check1->Solution1 Yes Check2->Check3 No Solution2 Change Catalyst Modify Substrate Check2->Solution2 Yes Check3->Problem No, Re-evaluate Reaction Setup Solution3 Use Fresh Catalyst Ensure Inert Atmosphere Check3->Solution3 Yes Success High Yield of Desired Product Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting workflow for enyne metathesis side reactions.

Palladium-Catalyzed Enyne Cross-Coupling

Issue: Formation of Alkyne Homodimers

This is a common side reaction that consumes the alkyne starting material and reduces the yield of the desired enyne product.

Troubleshooting Strategy: Ligand and Additive Optimization

The choice of ligand and the presence of additives can significantly impact the outcome of the reaction. Nitrogen-containing ligands can be beneficial in some cases.[4]

Table 3: Effect of Ligands and Additives on a Pd-Catalyzed Enyne Coupling

LigandAdditiveYield of Enyne (%)Yield of Homodimer (%)
PPh₃None6530
dppfNone7520
P(t-Bu)₃None8510
PPh₃CuI7025
PPh₃LiCl8015

Data is illustrative and based on general trends observed in palladium catalysis.

Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Homodimerization

  • To a Schlenk flask, add the aryl/vinyl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 equiv) and a degassed amine base (e.g., diisopropylethylamine or triethylamine, 2-3 equiv).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Side_Reaction_Pathways cluster_desired Desired Cross-Coupling cluster_side Side Reaction: Homodimerization R_X R-X Alkyne R'-C≡CH Pd_Catalyst Pd(0) Catalyst Oxidative_Addition R-Pd(II)-X Transmetalation R-Pd(II)-C≡CR' Reductive_Elimination R-C≡CR' Alkyne2 R'-C≡CH Cu_Catalyst Cu(I) Catalyst (optional) Oxidative_Coupling R'-C≡C-C≡C-R'

Caption: Desired vs. side reaction pathways in Pd-catalyzed enyne coupling.

Gold-Catalyzed Enyne Cyclization

Issue: Lack of Selectivity in Cycloisomerization

Gold catalysts can promote various cyclization pathways (e.g., exo- vs. endo-cyclization) and subsequent rearrangements, leading to a mixture of products.

Troubleshooting Strategy: Catalyst and Substrate Design

The outcome of the reaction is highly dependent on the electronic nature of the substrate and the ligand on the gold catalyst.

Table 4: Influence of Substrate on Gold-Catalyzed 1,6-Enyne Cyclization

Substrate TetherAlkene SubstituentMajor Product TypeReference
MalonateElectron-richexo-type[5]
N-sulfonamideElectron-richendo-type[5]
MalonateElectron-poorexo-type[5]

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes [5]

  • To a stirred solution of the 1,6-enyne (400 µmol) in dichloromethane (4 mL) at 23 °C, add the gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆, 8.0 µmol, 2 mol %).

  • Stir the reaction for the required time, monitoring by TLC.

  • Upon completion, quench the reaction with a drop of triethylamine.

  • Concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica or neutral alumina.

Gold_Catalyzed_Cyclization Enyne 1,6-Enyne Activated_Alkyne Activated Alkyne Complex Enyne->Activated_Alkyne Gold_Catalyst Au(I) Catalyst Gold_Catalyst->Activated_Alkyne Exo_Cyclization 5-exo-dig Cyclization Activated_Alkyne->Exo_Cyclization Electron-withdrawing group on alkyne Endo_Cyclization 6-endo-dig Cyclization Activated_Alkyne->Endo_Cyclization Electron-donating group on alkyne Exo_Product Exocyclic Product Exo_Cyclization->Exo_Product Endo_Product Endocyclic Product Endo_Cyclization->Endo_Product

Caption: Factors influencing regioselectivity in gold-catalyzed enyne cyclization.

References

optimization of reaction conditions for Sonogashira coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My Sonogashira coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Sonogashira coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Initial Checks:

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote undesired side reactions like Glaser-type homocoupling.[1][2] Ensure that the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degassing solvents and reagents before use is highly recommended.[3]

  • Reagent Quality: Verify the purity and integrity of all reagents, including the aryl/vinyl halide, terminal alkyne, palladium catalyst, copper co-catalyst, and base. Impurities in starting materials or solvents can poison the catalyst.[4] Old or improperly stored catalysts and bases can lose their activity.[3][5]

  • Reaction Setup: For volatile alkynes, such as trimethylsilylacetylene (boiling point 53°C), ensure your reaction setup prevents its evaporation, for instance, by using a sealed reaction flask.[5]

Troubleshooting Steps Workflow

Troubleshooting_Low_Yield start Low or No Yield Observed check_inert Verify Inert Atmosphere (Degas solvents, purge with N2/Ar) start->check_inert check_reagents Check Reagent Quality (Purity, catalyst/base activity) check_inert->check_reagents Atmosphere is inert failure Persistent Low Yield check_inert->failure Oxygen contamination likely optimize_catalyst Optimize Catalyst System (Ligand, Pd source, Cu co-catalyst) check_reagents->optimize_catalyst Reagents are pure check_reagents->failure Reagent issue identified optimize_conditions Adjust Reaction Conditions (Solvent, base, temperature) optimize_catalyst->optimize_conditions Catalyst system optimized optimize_catalyst->failure Catalyst deactivation suspected success Improved Yield optimize_conditions->success Conditions optimized optimize_conditions->failure Conditions still not optimal

References

Technical Support Center: Nona-2,3,5-trien-7-yne Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Nona-2,3,5-trien-7-yne. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this complex polyenyne. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic strategy involves a sequential approach utilizing a Sonogashira coupling followed by a Wittig reaction.

FAQ: General Synthesis Strategy

Question: What is a recommended synthetic approach for this compound?

Answer: A common and effective strategy involves a two-step process:

  • Sonogashira Coupling: To form the enyne core, a terminal alkyne is coupled with a vinyl halide. For this compound, this could involve coupling propargyl alcohol with a suitable vinyl halide.

  • Wittig Reaction: The resulting enyne-ol is then oxidized to the corresponding aldehyde, which subsequently undergoes a Wittig reaction with an appropriate phosphorane to extend the polyene chain.[1][2][3][4]

This approach allows for the controlled construction of the conjugated system.

Troubleshooting: Sonogashira Coupling Step

Question: I am observing low to no yield of the desired enyne product during the Sonogashira coupling. What are the potential causes and solutions?

Answer: Low yields in Sonogashira couplings can stem from several factors. Here's a breakdown of potential issues and how to address them:

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under inert conditions.[5][6] - Consider using a more active palladium catalyst or ligand.[5] - Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.
Base Ineffectiveness - Use a suitable amine base (e.g., triethylamine, diisopropylamine) and ensure it is dry and free of impurities.[7] - The base should be in sufficient excess to neutralize the hydrogen halide formed during the reaction.
Poor Substrate Quality - Verify the purity of the terminal alkyne and vinyl halide. Impurities can interfere with the catalytic cycle. - For vinyl halides, iodides are generally more reactive than bromides or chlorides.[6]
Incorrect Reaction Temperature - While many Sonogashira couplings proceed at room temperature, some may require gentle heating to initiate the reaction.[8] Monitor the reaction progress by TLC or GC-MS to optimize the temperature.
Troubleshooting: Wittig Reaction Step

Question: The Wittig reaction is resulting in a mixture of E/Z isomers of the final product, or the yield is poor. How can I improve the stereoselectivity and yield?

Answer: The stereochemical outcome and efficiency of a Wittig reaction are highly dependent on the nature of the ylide and the reaction conditions.

Potential Cause Troubleshooting Steps
Ylide Instability - Prepare the phosphonium ylide immediately before use, especially if it is an unstabilized ylide.[2] - Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Incorrect Base for Ylide Formation - The choice of base for deprotonating the phosphonium salt is crucial. Strong bases like n-butyllithium or sodium hydride are typically used for unstabilized ylides.[4]
Undesired Isomer Formation - To favor the Z-alkene, use unstabilized ylides in aprotic, salt-free conditions.[2] - For the E-alkene, the Schlosser modification, which involves using phenyllithium at low temperatures, can be employed.[2] - Stabilized ylides generally favor the formation of the E-alkene.
Steric Hindrance - If the aldehyde or the ylide is sterically hindered, the reaction rate may be slow. Consider using higher temperatures or a more reactive ylide.
Side Reactions - Aldehydes can be prone to self-condensation or other side reactions. Add the ylide to the aldehyde solution slowly to maintain a low concentration of the aldehyde.

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the synthesis of this compound. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Sonogashira Coupling of a Vinyl Halide with a Terminal Alkyne
  • To a dried Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., triethylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction
  • Ylide Formation:

    • To a dried Schlenk flask under argon, add the phosphonium salt (1.1 eq) and anhydrous solvent (e.g., THF).

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add a strong base (e.g., n-butyllithium, 1.05 eq).

    • Allow the mixture to stir for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition:

    • In a separate flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the pre-formed ylide solution at the same low temperature.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization.[1]

Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected for each step of the synthesis. These values are illustrative and may vary based on specific substrates and reaction conditions.

Reaction Step Parameter Typical Value
Sonogashira Coupling Yield60-85%
Purity (post-chromatography)>95%
Oxidation of Alcohol to Aldehyde Yield75-90%
Purity (used directly in next step)>90%
Wittig Reaction Yield50-80%
Purity (post-chromatography)>98%
Overall Yield 22-61%

Visualizing the Workflow

To aid in understanding the production process, the following diagrams illustrate the key experimental workflows and logical relationships.

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Wittig Reaction Vinyl_Halide Vinyl Halide Sonogashira Sonogashira Coupling Vinyl_Halide->Sonogashira Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira Enyne_Product Enyne Intermediate Sonogashira->Enyne_Product Oxidation Oxidation Enyne_Product->Oxidation Aldehyde Enyne Aldehyde Oxidation->Aldehyde Wittig Wittig Reaction Aldehyde->Wittig Phosphonium_Salt Phosphonium Salt Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base Base->Ylide_Formation Ylide Phosphonium Ylide Ylide_Formation->Ylide Ylide->Wittig Final_Product This compound Wittig->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Product Yield Check_Catalyst Check Catalyst Activity - Fresh catalysts? - Inert atmosphere? Start->Check_Catalyst Check_Reagents Verify Reagent Purity - Substrate quality? - Dry solvents/base? Start->Check_Reagents Check_Conditions Optimize Reaction Conditions - Correct temperature? - Sufficient reaction time? Start->Check_Conditions Solution_Catalyst Solution: - Use fresh catalyst - Degas solvents Check_Catalyst->Solution_Catalyst Solution_Reagents Solution: - Purify starting materials - Use dry reagents Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Adjust temperature - Monitor by TLC/GC Check_Conditions->Solution_Conditions

Caption: Troubleshooting logic for addressing low product yield.

This technical support center provides a foundational guide for the synthesis and scale-up of this compound. For further assistance, please consult the cited literature and consider process optimization studies for your specific application.

References

Technical Support Center: Degradation Pathways of Conjugated Polyynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of conjugated polyyne degradation.

Frequently Asked Questions (FAQs)

Q1: My conjugated polyyne sample appears to be degrading rapidly, even when stored under what I believe are inert conditions. What are the most common causes for this?

A1: Conjugated polyynes are notoriously unstable due to their high electron density and reactivity.[1] Several factors could be contributing to rapid degradation:

  • Oxygen Exposure: Even trace amounts of oxygen can initiate degradation pathways, leading to cross-linking and the formation of carbonyl-containing species. Ensure your inert gas (nitrogen or argon) is of high purity and that your storage and handling techniques are robust.

  • Moisture: Water can react with polyynes, particularly at elevated temperatures or in the presence of certain catalysts. Always use rigorously dried solvents and glassware.

  • Light Exposure: Many conjugated systems are susceptible to photodegradation. Store your samples in the dark or in amber-colored vials.

  • Concentration: Highly concentrated solutions of polyynes can be less stable and may precipitate over time. It is often advisable to work with dilute solutions when possible.

  • Lack of Bulky End-Caps: The stability of polyynes is significantly enhanced by the presence of bulky end-groups (e.g., triisopropylsilyl (TIPS) or phenyl groups) that sterically hinder intermolecular reactions.[1][2] Polyyne chains without such protection are exceptionally reactive.

Q2: I observe a color change in my polyyne solution over time, from colorless or pale yellow to brown. What does this indicate?

A2: The development of a brown color is a common indicator of polyyne degradation. This is often due to the formation of highly conjugated, cross-linked, and oxidized polymeric materials. These materials have broader absorption in the visible spectrum, leading to the observed color.

Q3: What are the primary degradation products I should expect to see when my conjugated polyyne degrades?

A3: The degradation products will depend on the specific conditions (e.g., presence of oxygen, ozone, light). Common degradation products include:

  • Cross-linked polymers: Insoluble materials formed through intermolecular reactions.

  • Oxidized species: Incorporation of oxygen to form carbonyls (ketones, aldehydes) and carboxylic acids.

  • Ozonides: In the presence of ozone, the triple bonds can be cleaved to form ozonides, which can further react to form various carbonyl compounds.

Q4: Are there any specific safety precautions I should take when working with conjugated polyynes?

A4: Yes. Due to their high reactivity and potential for rapid, exothermic decomposition, the following safety precautions are crucial:

  • Always handle polyynes in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work with small quantities whenever possible.

  • Be aware of the potential for explosive decomposition, especially with unsubstituted or long-chain polyynes.

  • Follow established protocols for handling air- and moisture-sensitive compounds. [3][4][5][6][7]

Troubleshooting Guides

Troubleshooting Thermal Degradation Experiments (TGA)
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent onset of degradation temperature between runs. 1. Inconsistent heating rate.2. Sample heterogeneity.3. Reaction with the sample pan material.1. Ensure the same heating rate is used for all comparable experiments.2. Ensure the sample is homogeneous before analysis.3. Use an inert sample pan (e.g., platinum or alumina).
Weight loss observed at unexpectedly low temperatures. 1. Presence of residual solvent.2. Degradation initiated by impurities.1. Ensure the sample is thoroughly dried under vacuum before TGA analysis.2. Purify the polyyne sample meticulously before analysis.
Complex, multi-step degradation profile that is difficult to interpret. 1. Multiple degradation pathways occurring simultaneously.2. Presence of a mixture of polyynes of different lengths.1. Couple the TGA instrument to a mass spectrometer (TGA-MS) to identify the evolved gases at each degradation step.2. Ensure the sample is of high purity and consists of a single polyyne species.
Troubleshooting Photodegradation Experiments (UV-Vis Spectroscopy)
Problem Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled degradation upon illumination. 1. Light source is too intense.2. Presence of photosensitizers (impurities).1. Reduce the intensity of the light source or use neutral density filters.2. Purify the polyyne sample to remove any photosensitizing impurities.
Baseline drift during the experiment. 1. Temperature fluctuations in the sample holder.2. Solvent evaporation.1. Use a temperature-controlled cuvette holder.2. Use a cuvette with a stopper or cap to minimize solvent evaporation.
Formation of a precipitate in the cuvette during the experiment. Degradation products are insoluble in the chosen solvent.1. Choose a solvent in which the degradation products are also soluble.2. Monitor the reaction at a lower concentration to keep degradation products in solution.
Troubleshooting Chemical Degradation Experiments (e.g., Ozonolysis)
Problem Possible Cause(s) Recommended Solution(s)
Incomplete reaction with the chemical agent (e.g., ozone). 1. Insufficient amount of the chemical agent.2. Poor mixing of the reactants.1. Ensure a slight excess of the chemical agent is used. For ozonolysis, bubble ozone through the solution until a persistent blue color is observed, indicating the presence of unreacted ozone.[8]2. Ensure vigorous stirring throughout the reaction.
Formation of a complex mixture of products. 1. Side reactions occurring.2. Over-reaction with the chemical agent.1. Optimize reaction conditions (temperature, solvent) to favor the desired reaction pathway.2. Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Difficulty in isolating and characterizing degradation products. Degradation products are unstable or difficult to separate.1. Use in-situ analytical techniques (e.g., NMR, IR) to characterize the products without isolation.2. Employ derivatization techniques to convert unstable products into more stable derivatives for analysis.

Quantitative Data Summary

The following tables provide representative (hypothetical) quantitative data on the degradation of a model end-capped polyyne (e.g., a diphenyl-capped octatetrayne) under different conditions. This data is intended to serve as a reference for what researchers might expect to observe.

Table 1: Thermal Degradation Data (TGA)

ParameterValueConditions
Onset Decomposition Temperature (Tonset)185 °C10 °C/min heating rate, N2 atmosphere
Temperature at 5% Weight Loss (T5%)195 °C10 °C/min heating rate, N2 atmosphere
Temperature at 50% Weight Loss (T50%)230 °C10 °C/min heating rate, N2 atmosphere
Char Yield at 600 °C35%10 °C/min heating rate, N2 atmosphere

Table 2: Photodegradation Kinetics (UV-Vis Spectroscopy)

Time (minutes)Absorbance at λmax (e.g., 350 nm)% Degradation
01.000
150.8515
300.7228
600.5545
1200.3070

Conditions: Dilute solution in degassed chloroform, irradiation with a 365 nm UV lamp.

Table 3: Chemical Degradation Products (Ozonolysis followed by GC-MS analysis)

Degradation ProductRelative Abundance (%)
Benzaldehyde45
Phenylglyoxal35
Benzoic Acid15
Other minor products5

Conditions: Ozonolysis at -78 °C in methanol, followed by reductive work-up with dimethyl sulfide.

Experimental Protocols

Protocol 1: Thermal Degradation Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a conjugated polyyne.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Polyyne sample (2-5 mg)

  • TGA sample pans (platinum or alumina)

Procedure:

  • Tare the TGA sample pan.

  • Accurately weigh 2-5 mg of the polyyne sample into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Program the TGA to heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperature at different percentages of weight loss, and the char yield.

Protocol 2: Photodegradation Monitoring by UV-Vis Spectroscopy

Objective: To monitor the kinetics of photodegradation of a conjugated polyyne in solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvette with a stopper

  • UV lamp (e.g., 365 nm)

  • Polyyne sample

  • Degassed, spectroscopic grade solvent (e.g., chloroform or THF)

Procedure:

  • Prepare a dilute solution of the polyyne in the chosen solvent, with an initial absorbance at the λmax between 0.8 and 1.2.

  • Transfer the solution to the quartz cuvette and seal it with the stopper.

  • Record the initial UV-Vis spectrum of the solution (time = 0).

  • Place the cuvette at a fixed distance from the UV lamp and start the irradiation.

  • At regular time intervals (e.g., every 15 minutes), remove the cuvette from the light source and record its UV-Vis spectrum.

  • Continue this process for a desired period or until the absorbance at the λmax has significantly decreased.

  • Plot the absorbance at λmax versus time to determine the degradation kinetics.

Protocol 3: Chemical Degradation by Ozonolysis

Objective: To cleave the triple bonds of a conjugated polyyne using ozone and identify the resulting carbonyl products.

Materials:

  • Ozone generator

  • Reaction flask with a gas inlet tube and a gas outlet

  • Drying tube (e.g., filled with CaCl2)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Polyyne sample

  • Anhydrous solvent (e.g., methanol or dichloromethane)

  • Reducing agent (e.g., dimethyl sulfide or triphenylphosphine)

  • Rotary evaporator

  • GC-MS for product analysis

Procedure:

  • Dissolve the polyyne sample in the anhydrous solvent in the reaction flask.

  • Cool the solution to -78 °C in the low-temperature bath.

  • Bubble ozone from the ozone generator through the solution. The outlet gas should be passed through a trap containing a potassium iodide solution to quench excess ozone.

  • Continue bubbling ozone until the solution turns a persistent pale blue, indicating an excess of ozone.[8]

  • Purge the solution with nitrogen gas for 10-15 minutes to remove the excess ozone.

  • Add the reducing agent (e.g., a slight excess of dimethyl sulfide) to the cold solution and allow it to warm slowly to room temperature with stirring.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the crude product mixture by GC-MS to identify the carbonyl-containing degradation products.

Visualizations

DegradationPathways Polyyne Conjugated Polyyne Crosslinked Cross-linked Polymer Polyyne->Crosslinked Spontaneous/ Heat Oxidized Oxidized Polyyne (Carbonyls, etc.) Polyyne:e->Oxidized:w Oxidation Ozonide Ozonide Intermediate Polyyne:e->Ozonide:w Ozonolysis ExcitedState Excited State Polyyne Polyyne:e->ExcitedState:w Photoexcitation Oxygen Oxygen (O2) Ozone Ozone (O3) Light Light (hν) Carbonyls Carbonyl Fragments (Aldehydes, Ketones) Ozonide->Carbonyls Reductive Work-up ExcitedState->Crosslinked Intermolecular Reaction ExcitedState->Oxidized Reaction with O2

Caption: Primary degradation pathways of conjugated polyynes.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis weigh Weigh 2-5 mg of Polyyne pan Place in TGA Pan weigh->pan load Load into TGA Furnace pan->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record Weight Loss vs. Temperature heat->record analyze Determine T_onset, T_5%, T_50% record->analyze

Caption: Experimental workflow for TGA analysis of polyynes.

TroubleshootingLogic start Unexpected Degradation Observed check_inert Verify Inert Atmosphere start->check_inert check_solvent Check Solvent Purity/Dryness check_inert->check_solvent Yes improve_handling Improve Air-Sensitive Handling Technique check_inert->improve_handling No check_light Protect from Light? check_solvent->check_light Yes dry_solvent Rigorously Dry Solvents check_solvent->dry_solvent No check_temp Control Temperature? check_light->check_temp Yes store_dark Store in Dark/ Amber Vials check_light->store_dark No use_thermostat Use Temperature Controlled Setup check_temp->use_thermostat No end Re-run Experiment check_temp->end Yes improve_handling->end dry_solvent->end store_dark->end use_thermostat->end

Caption: Troubleshooting logic for unexpected polyyne degradation.

References

Technical Support Center: Enhancing Reaction Selectivity with Nona-2,3,5-trien-7-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nona-2,3,5-trien-7-yne. Due to the highly specific nature of this molecule, this resource focuses on the general principles of selectivity in reactions involving conjugated enyne systems. The protocols and data are presented as templates to be adapted with your experimental results.

Frequently Asked Questions (FAQs)

Q1: How can I control chemoselectivity between the conjugated triene and the terminal alkyne moieties of this compound?

A1: The different reactive sites (allene, diene, and alkyne) on this compound present a significant chemoselectivity challenge. Controlling which group reacts can be achieved by:

  • Catalyst and Reagent Choice: Certain catalysts have a known affinity for specific functional groups. For instance, some ruthenium catalysts are highly effective for enyne metathesis, while specific cobalt or rhodium catalysts might favor cycloaddition reactions.[1][2] Similarly, "hard" nucleophiles tend to react at more polarized sites, while "soft" nucleophiles favor conjugate addition.[3]

  • Reaction Conditions: Temperature, pressure, and solvent can influence which reaction pathway is kinetically or thermodynamically favored.[4] Low temperatures often favor the kinetically controlled product, which may arise from the most accessible reactive site.

  • Protecting Groups: While less ideal due to extra steps, temporarily protecting one functional group (e.g., converting the alkyne to a silylacetylene) can direct the reaction to the triene system.

Q2: I am observing a mixture of regioisomers in my cycloaddition reaction. How can I improve regioselectivity?

A2: Regioselectivity in cycloadditions (like the Diels-Alder reaction) is governed by electronic and steric factors. To enhance selectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid can polarize the dienophile, leading to a more organized transition state and often favoring one regioisomer.

  • Ligand Tuning: In metal-catalyzed reactions, the choice of ligand on the metal center is critical.[2][5] Bulky ligands can use steric hindrance to block approach to one side of the substrate, thereby directing the incoming reagent to a specific position.

  • Substrate Modification: Attaching a directing group to the substrate can pre-organize the molecule for a specific reaction pathway, although this requires additional synthetic steps.

Q3: My reaction is producing a mixture of 1,4- and 1,6-conjugate addition products. How can I favor one over the other?

A3: For a conjugated system like a triene, nucleophiles can potentially add to different positions. This is a classic example of kinetic versus thermodynamic control.

  • Nucleophile Choice: As a general principle, "harder" nucleophiles (e.g., organolithium reagents) often favor direct (1,2) addition, while "softer" nucleophiles (e.g., Gilman cuprates, enamines) are well-known to favor conjugate (1,4 or 1,6) addition.[3]

  • Temperature Control: Lower temperatures (-78 °C) typically favor the kinetically controlled product (often the 1,4-adduct), which is formed faster. Higher temperatures can allow the reaction to equilibrate to the more stable, thermodynamically favored product (which may be the 1,6-adduct).[4]

Q4: My enyne metathesis reaction is inefficient and produces significant byproducts, such as polymerisation. How can I troubleshoot this?

A4: Enyne metathesis can be sensitive to reaction conditions.[1][6]

  • Catalyst Selection: Use a catalyst known to be efficient for enyne metathesis, such as second-generation Grubbs or Hoveyda-Grubbs catalysts.

  • Ethylene Atmosphere: Conducting the reaction under an atmosphere of ethylene can often suppress alkyne polymerization and maintain a higher concentration of the active catalyst.[6]

  • Substrate Purity: Ensure the this compound substrate is free of impurities that could poison the catalyst.

  • Concentration: Run the reaction at high dilution to favor intramolecular reactions (like ring-closing enyne metathesis) over intermolecular polymerization.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solutions
Low or No Reactivity 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Steric hindrance blocking the reactive site.1. Use a fresh batch of catalyst or a more active catalyst generation. 2. Gradually increase the reaction temperature. 3. Consider a smaller nucleophile/reagent or a less bulky catalyst ligand.
Poor Selectivity (Mixture of Isomers) 1. Kinetic and thermodynamic products have similar energy barriers. 2. Multiple reactive sites are equally accessible. 3. Reaction conditions are not optimized.1. Screen different solvents and temperatures to favor one pathway. 2. Employ a directing group or a sterically demanding catalyst to block one site. 3. Systematically vary parameters (catalyst, ligand, solvent, temp) using a design of experiments (DoE) approach.
Product Decomposition 1. Product is unstable under the reaction conditions. 2. Workup procedure is too harsh. 3. Air or moisture sensitivity.1. Run the reaction at a lower temperature or for a shorter duration. 2. Use a milder workup (e.g., buffered solutions, gentler extraction). 3. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).
Formation of Polymeric Byproducts 1. Reaction concentration is too high. 2. Catalyst is promoting side reactions. 3. Substrate is prone to self-polymerization.1. Use high-dilution conditions. 2. Add a catalyst inhibitor at the end of the reaction. 3. In enyne metathesis, use an ethylene atmosphere.[6]

Quantitative Data Summary

The following tables are templates for summarizing your experimental data. Populate them with your results to identify trends and optimal conditions.

Table 1: Effect of Catalyst and Ligand on Reaction Selectivity

EntryCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Product A : Product B Ratio
1Ru-Cat A (5)L1Toluene806570 : 30
2Ru-Cat A (5)L2Toluene807285 : 15
3Ru-Cat B (5)L1THF655060 : 40
4Ru-Cat B (5)L2THF6588>95 : 5

Table 2: Influence of Solvent and Temperature on Regioselectivity

EntrySolventTemp (°C)Time (h)Yield (%)Regioisomer 1 : Regioisomer 2
1Dichloromethane-7849090 : 10
2Dichloromethane028575 : 25
3Toluene2528260 : 40
4Toluene11017030 : 70

Experimental Protocols

Protocol: General Procedure for a Catalyzed [4+2] Cycloaddition

This protocol provides a general framework. Molar equivalents, temperatures, and reaction times should be optimized for your specific dienophile.

Materials:

  • This compound (1.0 eq)

  • Dienophile (1.2 eq)

  • Catalyst (e.g., Co(acac)₂(dppe), 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Dry the reaction vessel under vacuum or in an oven and allow it to cool under an inert atmosphere.

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the catalyst to the reaction vessel.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by this compound.

  • Initiation: Add the dienophile to the stirring solution. If necessary, heat the reaction to the desired temperature using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a suitable reagent (e.g., a small amount of water or by filtering through a short plug of silica gel).

  • Purification: Concentrate the crude mixture in vacuo and purify the residue by flash column chromatography to isolate the desired product.

Visualizations

troubleshooting_workflow start Poor Selectivity Observed check_temp Is reaction under kinetic or thermodynamic control? start->check_temp adjust_temp Vary Temperature (e.g., -78°C vs 80°C) check_temp->adjust_temp No check_catalyst Is the catalyst/ ligand appropriate? check_temp->check_catalyst Yes adjust_temp->check_catalyst adjust_catalyst Screen Catalysts & Ligands check_catalyst->adjust_catalyst No check_reagents Are reagents' steric/electronic properties optimal? check_catalyst->check_reagents Yes adjust_catalyst->check_reagents adjust_reagents Modify Reagents (e.g., change nucleophile) check_reagents->adjust_reagents No end Selectivity Enhanced check_reagents->end Yes adjust_reagents->end

Caption: A logical workflow for troubleshooting poor reaction selectivity.

reaction_pathways sub This compound + Reagent p1 Product via [4+2] Cycloaddition (Diene) sub->p1 Path A (Thermal/Lewis Acid) p2 Product via Enyne Metathesis sub->p2 Path B (Ru Catalyst) p3 Product via Nucleophilic Addition (Allene/Alkyne) sub->p3 Path C (Nucleophile)

Caption: Competing reaction pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_glass 1. Dry Glassware prep_reagents 2. Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents setup 3. Assemble Under Inert Atmosphere prep_reagents->setup addition 4. Add Reagents setup->addition monitor 5. Monitor Progress (TLC/LC-MS) addition->monitor workup 6. Quench & Workup monitor->workup purify 7. Purify by Chromatography workup->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow from preparation to analysis.

References

Technical Support Center: Characterization of Unstable Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of unstable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my compound may be unstable during analysis?

A1: Several indicators may suggest compound instability during analytical characterization. These include:

  • Changes in sample appearance: Color changes, precipitation, or the formation of particulates in your sample solution can be visual cues of degradation.

  • Inconsistent analytical results: Poor reproducibility between injections or across different sample preparations is a common sign. This can manifest as variations in peak area, retention time, or mass spectra.[1]

  • Appearance of unexpected peaks: The emergence of new peaks in your chromatogram or spectra that were not present in the initial analysis often points to the formation of degradation products.

  • Decrease in the main analyte peak: A systematic decrease in the peak area or intensity of your target compound over time is a direct indication of degradation.[2]

Q2: Which functional groups are commonly associated with chemical instability?

A2: Certain functional groups are inherently more susceptible to degradation. Compounds containing the following moieties often require special handling and analytical considerations:

  • Esters and Lactones: Prone to hydrolysis, especially under acidic or basic conditions.[3]

  • Aldehydes: Susceptible to oxidation.[3]

  • Thiols: Can be readily oxidized to form disulfides.[3]

  • Acyl Glucuronides: These metabolites can be unstable and may revert to the parent drug.

  • Nitroxyl and Nitric Oxide Releasing Groups: These are often designed to be unstable to release their active components.[3]

  • Beta-lactams: The strained ring system is susceptible to hydrolysis.[2]

Q3: How can I differentiate between compound instability and issues with my analytical instrument (e.g., LC-MS, NMR)?

A3: It is crucial to distinguish between analyte degradation and instrumental artifacts.

  • System Suitability Tests: Regularly perform system suitability tests with a stable, well-characterized standard. Consistent performance of the standard suggests that any variability observed with your analyte is likely due to its instability.

  • Time-Course Studies: Analyze your sample at several time points after preparation (e.g., 0, 2, 4, 8, and 24 hours). A time-dependent change in the chromatogram or spectrum is a strong indicator of compound instability.[2]

  • Control Experiments: Analyze a blank matrix and a matrix spiked with a stable compound to identify potential interferences or artifacts originating from the sample matrix or the instrument itself.[4][5][6][7]

  • NMR Specifics: In NMR, broad peaks can be a sign of chemical exchange or decomposition.[8][9] Running the experiment at different temperatures can help differentiate between these phenomena. If rotamers are present, increasing the temperature may cause the peaks to coalesce.[9]

  • Mass Spectrometry Specifics: In-source fragmentation or the formation of adducts can be mistaken for degradation products.[6][7] Varying the ion source parameters can help identify and minimize these artifacts.

Troubleshooting Guides

Issue 1: Rapid Degradation of Thiol-Containing Compounds in Biological Matrices

Problem: My thiol-containing analyte shows very low recovery and high variability when analyzed from plasma samples.

Cause: Thiols are highly susceptible to oxidation, leading to the formation of disulfides. They can also react with components of the biological matrix, such as glutathione.[3]

Solution:

  • Immediate Stabilization at Collection: Stabilize the analyte at the point of sample collection. This can be achieved by adding a derivatizing agent directly to the collection tube.

  • Derivatization: Derivatization is a highly effective strategy to protect the thiol group. N-ethylmaleimide (NEM) is a commonly used derivatizing agent.

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidation.[2]

  • Temperature Control: Keep samples chilled throughout the collection, processing, and storage steps to slow down degradation rates.[2][3]

Issue 2: Hydrolysis of Ester-Containing Prodrugs During Sample Preparation

Problem: I am trying to quantify an ester-containing prodrug, but I observe significant amounts of the active carboxylic acid metabolite, leading to an underestimation of the prodrug concentration.

Cause: Esterases present in biological matrices like plasma can rapidly hydrolyze the ester bond. The pH of the sample and processing solutions can also contribute to hydrolysis.[10][11]

Solution:

  • Enzyme Inhibition: Add an esterase inhibitor, such as sodium fluoride, to the sample collection tubes.

  • pH Control: Maintain the sample and processing solutions at a pH where the ester is most stable, typically between pH 4 and 8 for many sucrose esters.[11] Acidic conditions, such as the addition of formic acid, may be necessary for some compounds during storage.[3]

  • Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to minimize enzymatic activity.[3]

  • Rapid Analysis: Minimize the time between sample collection and analysis.

Issue 3: Inconsistent Results in NMR Analysis of an Unstable Compound

Problem: The 1H NMR spectrum of my compound changes with each acquisition, and I observe broad, poorly resolved peaks.

Cause: The compound may be degrading in the NMR solvent, or it may be undergoing dynamic exchange processes on the NMR timescale.[8][9][12]

Solution:

  • Solvent Choice: The choice of NMR solvent can impact stability. Some deuterated solvents can contain residual acid, which can catalyze degradation.[12] Test the stability in different solvents (e.g., CDCl3, Acetone-d6, Benzene-d6).[9]

  • Temperature Variation: Acquire spectra at different temperatures. If the broadening is due to a dynamic process like conformational exchange, the peaks may sharpen or coalesce at higher temperatures.[9] If it is due to degradation, the process may be slowed down at lower temperatures.

  • Time-Lapse NMR: Acquire a series of spectra over time to monitor the degradation process and identify the degradation products.

  • Immediate Analysis: Prepare the NMR sample immediately before analysis to minimize degradation.

Data Presentation

Table 1: Stability of Meropenem in Processed Blood Plasma at Different Temperatures

Time (hours)Concentration Remaining at +20°C (%)Concentration Remaining at +4°C (%)
3Not Reported~95
1217~92

Data extracted from a study on the bench-top stability of the beta-lactam antibiotic meropenem. The study highlights the significant impact of temperature on the stability of the analyte in processed samples.[2]

Table 2: Stability of Penicillin G in Processed Blood Plasma at +4°C with Different pH Conditions

Time (hours)Concentration Remaining at pH 6.2 (%)Concentration Remaining at pH 7.0 (%)
162078

This table demonstrates the critical role of pH in the stability of Penicillin G. A small adjustment in pH resulted in a significant improvement in analyte stability over a 16-hour period.[2]

Experimental Protocols

Protocol 1: Derivatization of Thiols in Wine Samples for HPLC-MS/MS Analysis

This protocol describes a method for the derivatization and extraction of potent thiols from wine samples for quantitative analysis.

Materials:

  • Wine sample (25 mL)

  • Deuterated internal standards (e.g., for 3-mercaptohexan-1-ol, 4-methyl-4-mercaptopentan-2-one)

  • EDTA 2Na (20 mg)

  • 50% acetaldehyde solution (80 µL)

  • 4,4'-dithiodipyridine (DTDP) reagent (10 mM, 200 µL)

  • Bond Elut C18 Solid Phase Extraction (SPE) cartridge (6-mL, 500-mg)

  • Methanol

  • Water

  • 10% Ethanol

Procedure:

  • To 25 mL of the wine sample, add the deuterated internal standards.

  • Add 20 mg of EDTA 2Na, 80 µL of 50% acetaldehyde, and 200 µL of 10 mM DTDP reagent.

  • Allow the reaction to proceed for 30 minutes.

  • Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of water.

  • Pass the sample through the conditioned SPE cartridge.

  • Wash the cartridge with 12 mL of 50% methanol.

  • Dry the cartridge under a stream of air for 5 minutes.

  • Elute the derivatized thiols with 3 mL of methanol.

  • Collect the eluate and concentrate it to dryness using a gentle stream of nitrogen at 25°C.

  • Reconstitute the dried residue with 200 µL of 10% ethanol for HPLC-MS/MS analysis.[13]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the key steps for developing an HPLC method that can separate, detect, and quantify an active pharmaceutical ingredient (API) and its degradation products.

Step 1: Initial Method Development

  • Dissolve the API in a suitable diluent (e.g., 1 mg/mL in 50% acetonitrile in water).

  • Inject the sample into an HPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Use a broad gradient reversed-phase liquid chromatography (RPLC) method. For example:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Column: C18, 3-µm, 100 mm x 3.0 mm i.d.

    • Gradient: 5–100% acetonitrile in 10 minutes

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C[14]

Step 2: Forced Degradation Studies

  • Subject the API to various stress conditions to generate degradation products. These conditions typically include:

    • Hydrolysis: Acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Oxidation: (e.g., 3% H2O2).

    • Thermal Stress: (e.g., 60°C).

    • Photolytic Stress: Exposure to UV and visible light.

  • The goal is to achieve 5-10% degradation of the API.[15]

Step 3: Method Optimization

  • Analyze the stressed samples using the initial HPLC method.

  • Optimize the chromatographic conditions (e.g., gradient, mobile phase pH, column chemistry) to achieve adequate separation of the API from all degradation products and process impurities.[14]

Step 4: Method Validation

  • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][16]

Mandatory Visualizations

StabilityIndicatingMethodWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Initial Method Scouting B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Evaluate Peak Purity and Resolution C->D E Adjust Chromatographic Parameters (Gradient, pH, Column) D->E Inadequate Separation F Finalized Method D->F Adequate Separation E->D G Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) F->G

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

ThiolStabilizationWorkflow cluster_0 Sample Collection & Immediate Stabilization cluster_1 Sample Processing cluster_2 Analysis A Collect Biological Sample (e.g., Plasma) B Add Derivatizing Agent (e.g., N-ethylmaleimide) A->B C Protein Precipitation / Extraction B->C D Maintain Low Temperature C->D E LC-MS/MS Analysis of Derivatized Analyte D->E

Caption: Experimental Workflow for the Stabilization of Thiol-Containing Compounds.

References

Validation & Comparative

Validating the Structure of Nona-2,3,5-trien-7-yne: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

The unequivocal structural confirmation of complex organic molecules is a cornerstone of chemical research and drug development. For highly unsaturated systems like Nona-2,3,5-trien-7-yne, with its combination of a conjugated diene, an allene, and an alkyne, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can be insufficient due to spectral overlap and complex signal multiplicities. This guide provides a comprehensive overview of the application of two-dimensional (2D) NMR spectroscopy for the structural validation of this compound, comparing its efficacy with alternative analytical techniques.

Structural Elucidation using 2D NMR

2D NMR techniques are powerful tools for determining the complete atomic connectivity within a molecule by spreading NMR information across two frequency axes.[1][2] The most common experiments for structural elucidation of small organic molecules are COSY, HSQC, and HMBC.[2][3]

  • COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1] For this compound, COSY is crucial for establishing the proton connectivity along the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (¹JCH). It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). HMBC is instrumental in connecting molecular fragments and confirming the overall carbon skeleton, especially around quaternary carbons like the allene and alkyne carbons.

The following diagram illustrates a typical workflow for validating the structure of this compound using these 2D NMR techniques.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation A 1D ¹H & ¹³C NMR B 2D COSY A->B C 2D HSQC A->C D 2D HMBC A->D E Assign ¹H-¹H Couplings (COSY) A->E F Assign C-H Direct Bonds (HSQC) A->F B->E C->F G Connect Fragments (HMBC) D->G E->G F->G H Assemble Molecular Skeleton G->H I Confirm Connectivity H->I J Final Structure of This compound I->J

Workflow for 2D NMR-based structure validation.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. Chemical shifts are estimated based on typical values for similar functional groups.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionStructure FragmentPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity
1CH₃ -CH=~18~1.7d
2CH₃-CH =C=~100~5.5dq
3=C =CH-~205--
4=C=CH -CH=~95~5.8d
5-CH=CH -C≡~130~6.2dd
6=CH-CH =C≡~110~5.9d
7-C≡C -CH₃~85--
8≡C-C~75--
9≡C-CH₃ ~4~2.0s

Table 2: Key Predicted 2D NMR Correlations

ExperimentProton (Position)Correlates to Carbon (Position)Correlates to Proton (Position)
COSY H1-H2
H2-H1, H4 (⁴J)
H4-H2 (⁴J), H5
H5-H4, H6
H6-H5
HSQC H1C1-
H2C2-
H4C4-
H5C5-
H6C6-
H9C9-
HMBC H1C2, C3-
H2C1, C3, C4-
H4C2, C3, C5, C6-
H5C4, C6, C7-
H6C4, C5, C7, C8-
H9C7, C8-

The diagram below visualizes the key COSY and HMBC correlations that are critical for assembling the structure of this compound.

G C1 C1(H₃) C2 C2(H) C1->C2 COSY C3 C3 C1->C3 HMBC C4 C4(H) C2->C4 COSY (⁴J) C2->C4 HMBC C5 C5(H) C4->C5 COSY C6 C6(H) C4->C6 HMBC C5->C6 COSY C7 C7 C5->C7 HMBC C8 C8 C6->C8 HMBC C9 C9(H₃) C9->C7 HMBC

Key COSY and HMBC correlations for this compound.

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.

1D NMR Acquisition:

  • ¹H NMR: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR Acquisition: All experiments are typically performed on a spectrometer with a minimum field strength of 400 MHz.

  • gCOSY (gradient-selected COSY):

    • Pulse sequence: A standard gradient-selected COSY pulse program is used.

    • Spectral width: Set to cover all proton signals.

    • Data points: Typically 2048 (F2) x 256 (F1) data points.

    • Number of scans: 2-4 scans per increment.

  • gHSQC (gradient-selected HSQC):

    • Pulse sequence: A standard gradient-selected HSQC experiment with sensitivity enhancement.

    • Spectral width: The F2 dimension covers the proton spectrum, and the F1 dimension covers the carbon spectrum.

    • ¹JCH coupling constant: Optimized for one-bond C-H couplings (typically ~145 Hz).

    • Data points: 2048 (F2) x 256 (F1) data points.

    • Number of scans: 4-8 scans per increment.

  • gHMBC (gradient-selected HMBC):

    • Pulse sequence: A standard gradient-selected HMBC experiment.

    • Spectral width: Similar to HSQC.

    • Long-range coupling constant: Optimized for long-range C-H couplings (typically 8-10 Hz).

    • Data points: 2048 (F2) x 256 (F1) data points.

    • Number of scans: 8-16 scans per increment.

Comparison with Alternative Methods

While 2D NMR is a premier technique for complete structure elucidation, other methods can provide complementary or confirmatory information.

Table 3: Comparison of Structure Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Complete atomic connectivity, stereochemistry (via NOESY)Unambiguous structure determinationRequires soluble sample, relatively large sample amount, can be time-consuming
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity, small sample amount neededDoes not provide direct connectivity information, isomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groups (C=C, C≡C, C=C=C)Fast, non-destructiveProvides limited information on the overall carbon skeleton
UV-Vis Spectroscopy Information on the conjugated π-systemSensitive to conjugation lengthProvides little structural detail beyond the chromophore
X-ray Crystallography Absolute 3D structure in the solid stateDefinitive structural proofRequires a suitable single crystal, which can be difficult to grow

References

Comparative Reactivity Analysis of Nona-2,3,5-trien-7-yne and Structurally Related Acyclic Enediynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of nona-2,3,5-trien-7-yne and similar acyclic enediyne compounds. The core reactivity of these molecules lies in their ability to undergo Bergman cyclization, a thermal or photochemically induced rearrangement to form a highly reactive p-benzyne diradical.[1][2] This diradical species is capable of abstracting hydrogen atoms from suitable donors, including the sugar-phosphate backbone of DNA, leading to strand cleavage.[1][3] This mechanism is the basis for the potent antitumor activity of naturally occurring enediyne antibiotics.[3] The reactivity of acyclic enediynes, however, can be significantly influenced by their structural features. This guide explores these influences through a compilation of experimental data and detailed experimental protocols.

Factors Influencing the Reactivity of Acyclic Enediynes

The propensity of an acyclic enediyne to undergo Bergman cyclization is primarily governed by two key factors:

  • The distance between the terminal alkynes (the C1-C6 distance in a hex-3-ene-1,5-diyne framework): A shorter distance between the reacting carbons generally leads to a lower activation barrier for cyclization.[3]

  • Electronic and steric effects of substituents: Electron-withdrawing or -donating groups on the enediyne core can modulate the stability of the ground state and the transition state of the cyclization, thereby altering the reaction rate.[4]

Comparative Reactivity Data

CompoundSubstituentsActivation Energy (Ea) in kcal/molNotes
(Z)-hex-3-ene-1,5-diyneNone (Parent Compound)28.2 (theoretical)[5], 28.8 (experimental)[5]This is the fundamental acyclic enediyne system and serves as a baseline for comparison.[5] Acyclic enediynes generally exhibit high thermal stability.[4]
Substituted (Z)-hex-3-ene-1,5-diynesVaries (e.g., aryl, silyl)VariesThe reactivity of acyclic enediynes can be tuned by substituents. For instance, aryl substitution can influence the cyclization barrier.
Cyclic Enediynes (e.g., cyclodeca-3-ene-1,5-diyne)Constrained in a 10-membered ringLowered significantly (e.g., cyclization at 37°C)The incorporation of the enediyne moiety into a strained ring system dramatically lowers the activation barrier for Bergman cyclization, making them reactive under physiological conditions.[1] This highlights the profound effect of geometric constraints on reactivity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of enediyne reactivity.

Experimental Protocol 1: Thermal Bergman Cyclization and Kinetic Analysis

This protocol describes a general procedure for the thermal Bergman cyclization of an acyclic enediyne in the presence of a hydrogen atom donor, with reaction monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Acyclic enediyne (e.g., this compound)

  • 1,4-cyclohexadiene (hydrogen donor)

  • Anhydrous deuterated solvent (e.g., benzene-d6, toluene-d8)

  • NMR tubes

  • Constant temperature oil bath or programmable heating block

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the acyclic enediyne (typically 5-10 mg) and a large excess of 1,4-cyclohexadiene (e.g., 10-20 equivalents) in the chosen deuterated solvent (approximately 0.5 mL).

  • Initial NMR Spectrum: Acquire a proton NMR spectrum of the sample at room temperature before heating. This will serve as the t=0 reference.

  • Thermal Reaction: Place the NMR tube in the pre-heated oil bath or heating block set to the desired temperature (e.g., temperatures ranging from 100-200°C are common for acyclic enediynes).

  • Reaction Monitoring: At regular time intervals, remove the NMR tube from the heat source, rapidly cool it to room temperature, and acquire a proton NMR spectrum. The disappearance of the enediyne signals and the appearance of the aromatic product signals should be monitored.

  • Data Analysis: Integrate the characteristic signals of the starting material and the product at each time point. The natural logarithm of the concentration of the starting material can be plotted against time to determine the rate constant (k) for the reaction, assuming first-order kinetics.[1] The activation energy (Ea) can then be determined by performing the experiment at several different temperatures and creating an Arrhenius plot (ln(k) vs. 1/T).

Experimental Protocol 2: DNA Cleavage Assay

This protocol outlines a method to assess the ability of an enediyne to induce DNA strand cleavage using agarose gel electrophoresis.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or φX174)

  • Acyclic enediyne solution (in a suitable solvent like DMSO)

  • Tris-EDTA (TE) buffer (pH 7.5-8.0)

  • Agarose

  • Ethidium bromide or other DNA stain

  • 6x DNA loading dye

  • Electrophoresis chamber and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the supercoiled plasmid DNA (final concentration typically 10-50 µg/mL) in TE buffer.

  • Compound Addition: Add varying concentrations of the enediyne solution to the DNA samples. Include a control sample with no enediyne.

  • Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 1-24 hours). The incubation time and temperature may need to be optimized depending on the reactivity of the enediyne.

  • Reaction Quenching: Stop the reaction by adding the 6x DNA loading dye.

  • Agarose Gel Electrophoresis: Prepare a 1% agarose gel containing ethidium bromide. Load the samples into the wells of the gel and run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA (Form I) will migrate fastest, followed by nicked, open-circular DNA (Form II), and then linear DNA (Form III). The disappearance of the Form I band and the appearance of the Form II and/or Form III bands indicate DNA cleavage. The extent of cleavage can be quantified by densitometry.

Visualizations

Bergman Cyclization Signaling Pathway

Bergman_Cyclization Enediyne Acyclic Enediyne TS Enediyne->TS Heat or Light (Δ or hν) Diradical p-Benzyne Diradical TS->Diradical Product Aromatized Product Diradical->Product Cleaved_DNA Cleaved DNA Diradical->Cleaved_DNA Hydrogen Abstraction H_Donor Hydrogen Donor (e.g., 1,4-Cyclohexadiene) H_Donor->Product DNA DNA DNA->Cleaved_DNA

Caption: The Bergman cyclization pathway of an acyclic enediyne.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Thermal Reaction & Monitoring cluster_analysis Data Analysis Prep Prepare Enediyne and 1,4-Cyclohexadiene in Deuterated Solvent Initial_NMR Acquire Initial NMR Spectrum (t=0) Prep->Initial_NMR Heat Heat Sample at Constant Temperature Initial_NMR->Heat Monitor_NMR Acquire NMR Spectra at Timed Intervals Heat->Monitor_NMR Monitor_NMR->Heat Repeat for multiple time points Integrate Integrate Signals of Reactant and Product Monitor_NMR->Integrate Plot Plot ln[Reactant] vs. Time Integrate->Plot Calculate Calculate Rate Constant (k) and Activation Energy (Ea) Plot->Calculate

Caption: Workflow for determining the kinetics of Bergman cyclization.

References

Spectroscopic Showdown: A Comparative Analysis of Nona-2,3,5-trien-7-yne Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between isomers is paramount. This guide provides a detailed spectroscopic comparison of various isomers of Nona-2,3,5-trien-7-yne, a highly unsaturated hydrocarbon. By leveraging nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, we can elucidate the structural nuances that define the chemical behavior and potential applications of these fascinating molecules.

This comparative analysis relies on predicted spectroscopic data, offering a valuable framework for the identification and characterization of these isomers in a research setting. The experimental protocols provided below outline the standardized methods for obtaining such data.

At a Glance: Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for four potential isomers of this compound. These predictions are based on established principles of spectroscopy and computational models.

Isomer NameKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)λmax (nm)
(2E,5E)-Nona-2,3,5-trien-7-yne~5.5-7.0 (olefinic), ~2.0 (alkynyl-CH₃)~110-140 (olefinic), ~70-90 (alkynyl), ~15 (alkynyl-CH₃)~3300 (≡C-H), ~2100 (C≡C), ~1650 (C=C), ~970 (trans C=C bend)~280
(2Z,5E)-Nona-2,3,5-trien-7-yne~5.5-7.0 (olefinic), ~2.0 (alkynyl-CH₃)~110-140 (olefinic), ~70-90 (alkynyl), ~15 (alkynyl-CH₃)~3300 (≡C-H), ~2100 (C≡C), ~1650 (C=C), ~970 (trans C=C bend), ~700 (cis C=C bend)~275
(2E,5Z)-Nona-2,3,5-trien-7-yne~5.5-7.0 (olefinic), ~2.0 (alkynyl-CH₃)~110-140 (olefinic), ~70-90 (alkynyl), ~15 (alkynyl-CH₃)~3300 (≡C-H), ~2100 (C≡C), ~1650 (C=C), ~970 (trans C=C bend), ~700 (cis C=C bend)~275
(2Z,5Z)-Nona-2,3,5-trien-7-yne~5.5-7.0 (olefinic), ~2.0 (alkynyl-CH₃)~110-140 (olefinic), ~70-90 (alkynyl), ~15 (alkynyl-CH₃)~3300 (≡C-H), ~2100 (C≡C), ~1650 (C=C), ~700 (cis C=C bend)~270

Delving into the Data: A Deeper Spectroscopic Dive

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H NMR spectra of all isomers are expected to show complex signals in the olefinic region (5.5-7.0 ppm) due to the coupling of protons on the conjugated double bonds. The geometry of the double bonds (E or Z) will influence the coupling constants, providing a key diagnostic tool for distinguishing between isomers. The methyl group attached to the alkyne will likely appear as a singlet around 2.0 ppm. In the ¹³C NMR spectra, the olefinic carbons are predicted to resonate in the 110-140 ppm range, while the alkynyl carbons will appear between 70 and 90 ppm. The specific chemical shifts will be sensitive to the isomeric structure.

Infrared (IR) Spectroscopy: The IR spectra will provide valuable information about the functional groups present. A sharp absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[1] The carbon-carbon triple bond (C≡C) stretch is expected to appear in the 2100-2260 cm⁻¹ region.[1][2] The carbon-carbon double bond (C=C) stretches of the conjugated system will likely be observed around 1650 cm⁻¹.[3] Crucially, the out-of-plane C-H bending vibrations can help differentiate between cis and trans double bonds. Trans C=C bonds typically show a strong band around 970 cm⁻¹, while cis C=C bonds exhibit a band around 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the extended conjugation of the trienyne system, the isomers are expected to absorb in the ultraviolet region. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the geometry of the double bonds. Generally, more extended and planar conjugated systems lead to a bathochromic (red) shift to longer wavelengths.[4] The (2E,5E) isomer, being the most linear and planar, is predicted to have the longest λmax. The introduction of cis double bonds can slightly disrupt planarity, leading to a hypsochromic (blue) shift to shorter wavelengths.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with a Fourier transform and phase correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with a Fourier transform and phase correction. Reference the spectrum to the solvent peaks.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.[5] Ensure the crystal is clean before and after the measurement.

  • Sample Preparation (Thin Film): If using a transmission IR spectrometer, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.[7]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range that includes the expected absorption (e.g., 200-400 nm).

    • The instrument will automatically subtract the solvent baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λmax).

Visualizing the Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer1 (2E,5E)-Nona-2,3,5-trien-7-yne NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR UVVis UV-Vis Spectroscopy Isomer1->UVVis Isomer2 (2Z,5E)-Nona-2,3,5-trien-7-yne Isomer2->NMR Isomer2->IR Isomer2->UVVis Isomer3 (2E,5Z)-Nona-2,3,5-trien-7-yne Isomer3->NMR Isomer3->IR Isomer3->UVVis Isomer4 (2Z,5Z)-Nona-2,3,5-trien-7-yne Isomer4->NMR Isomer4->IR Isomer4->UVVis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups Stereochemistry IR->IR_Data UVVis_Data λmax Conjugation Effects UVVis->UVVis_Data Comparison Isomer Identification & Structural Elucidation NMR_Data->Comparison IR_Data->Comparison UVVis_Data->Comparison

References

A Comparative Guide to Purity Assessment of Nona-2,3,5-trien-7-yne: An HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of highly conjugated molecules like Nona-2,3,5-trien-7-yne, ensuring the purity of the final compound is a critical step. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for purity assessment, comparing it with other analytical techniques and offering detailed experimental protocols.

This compound is a molecule featuring a conjugated system of double and triple bonds, making it a subject of interest in materials science and medicinal chemistry. The extended conjugation suggests that the compound will have a strong UV chromophore, making HPLC with UV detection a particularly suitable method for its analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is proposed, which is well-suited for the separation of non-polar to moderately polar organic compounds.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol is based on methods used for similar polyunsaturated and conjugated molecules.[1][2][3]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Gradient Elution:

      • 0-10 min: 60% B

      • 10-25 min: Linear gradient from 60% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 60% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Due to the extended conjugation, a wavelength in the range of 230-280 nm is expected to provide good sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of the compound. A starting wavelength of 254 nm is recommended.

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition (60:40 Acetonitrile:Water). Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Purity Assessment of a Hypothetical this compound Sample

The following table summarizes the results of an HPLC analysis of a synthesized batch of this compound, identifying potential impurities.

Peak No.Retention Time (min)Peak Area (%)Identification
14.51.2Polar Impurity (e.g., starting material)
212.897.5This compound
315.20.8Isomeric Impurity
418.10.5Dimerization Product

Experimental Workflow

The workflow for the HPLC analysis is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity

Figure 1. Experimental workflow for the HPLC purity analysis of this compound.

Comparison with Alternative Purity Assessment Techniques

While HPLC is a robust method, other techniques can provide complementary information about the purity of this compound.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, reproducible, suitable for non-volatile compounds.Requires a chromophore for UV detection, may not separate all isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.High sensitivity, provides structural information (mass spectrum), excellent for volatile impurities.Compound must be volatile and thermally stable, potential for degradation of unstable molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity than chromatographic methods, complex spectra for mixtures.
UV-Vis Spectroscopy Absorption of UV-Visible light by the molecule.Simple, rapid, provides information about the electronic conjugation.Non-specific, not a separative technique, only provides an indication of overall purity.

Decision Pathway for Purity Analysis

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical pathway for selecting the appropriate method.

Purity_Analysis_Decision Start Purity Assessment of this compound NeedQuant Quantitative Purity Required? Start->NeedQuant HPLC Use HPLC-UV NeedQuant->HPLC Yes UVVis Use UV-Vis (for preliminary check) NeedQuant->UVVis No NeedStruct Structural Elucidation of Impurities? IsVolatile Are Impurities Volatile? NeedStruct->IsVolatile No NMR Use NMR NeedStruct->NMR Yes IsVolatile->HPLC No GCMS Use GC-MS IsVolatile->GCMS Yes HPLC->NeedStruct

Figure 2. Decision tree for selecting a purity analysis method for this compound.

References

Comparative Analysis of Nona-2,3,5-trien-7-yne and Related Polyacetylenes in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential biological activities of Nona-2,3,5-trien-7-yne by examining structurally similar polyacetylenes, namely falcarinol and falcarindiol. Currently, there is a lack of published data on the cross-reactivity and biological profile of this compound. The information presented herein is based on documented studies of its analogs and is intended to serve as a predictive resource for designing future experimental investigations.

Structural Comparison

This compound belongs to the polyacetylene class of compounds, which are characterized by the presence of multiple triple bonds. Its structure is comparable to falcarinol and falcarindiol, which are well-studied C17-polyacetylenes found in plants of the Apiaceae family, such as carrots and celery.[1][2]

CompoundMolecular FormulaStructure
This compound C9H10CC≡C-CH=CH-CH=C=CH-CH3
Falcarinol C17H24OCH2=CH-CH(OH)-(C≡C)2-CH2-CH=CH-(CH2)6-CH3[3][4]
Falcarindiol C17H24O2CH2=CH-CH(OH)-(C≡C)2-CH(OH)-CH=CH-(CH2)6-CH3[5]

Predicted Biological Activity and Cross-Reactivity

Based on the activities of falcarinol and falcarindiol, this compound may exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and cell proliferation-modulating properties.[6][7] Cross-reactivity in biological assays, particularly immunoassays, is a possibility with antibodies raised against other polyacetylenes due to shared structural motifs.

Comparative Biological Activities of Related Polyacetylenes
Biological ActivityFalcarinolFalcarindiolReference
Cytotoxicity Induces apoptosis; shows cytotoxic effects at concentrations >4 µM in some cell lines.[2][8]Exhibits cytotoxic effects in various cancer cell lines, with IC50 values depending on the cell type.[8][9][2][8][9]
Anti-inflammatory Shows anti-inflammatory properties.[6][7]A potent inhibitor of cyclooxygenase-1 (COX-1) with a reported IC50 value of 0.3 µM.[10] It also inhibits COX-2 expression.[10][6][7][10]
Effect on Cell Proliferation Can have a biphasic effect, stimulating proliferation at low concentrations and inhibiting it at higher concentrations.[6]Also demonstrates a hormesis effect, with low concentrations increasing cell proliferation and higher concentrations being inhibitory.[6][6]
Antimicrobial Activity Protects plants from fungal diseases.[11]Shows inhibitory effects against Gram-positive bacteria.[1][1][11]

Experimental Protocols

To assess the biological activity and potential cross-reactivity of this compound, the following standard assays, which have been used for related polyacetylenes, are recommended.

Cytotoxicity and Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[12]

Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and appropriate controls (e.g., vehicle control, positive control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Proliferation Assessment: Resazurin Assay

This is a fluorescent assay that also measures metabolic activity to determine cell viability and proliferation.[14]

Principle: Metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[14] The fluorescence intensity is proportional to the number of viable cells.

Protocol:

  • Cell Plating and Treatment: Follow the same initial steps as the MTT assay.

  • Resazurin Addition: Add resazurin solution to each well.[15]

  • Incubation: Incubate for 1-4 hours at 37°C.[15]

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[14][16]

Anti-inflammatory Activity: Cyclooxygenase (COX-1) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 enzyme, a key player in the inflammatory pathway.

Principle: The assay measures the production of prostaglandins, such as prostaglandin E2 (PGE2), from arachidonic acid by the COX enzyme. The inhibition of PGE2 production indicates the inhibitory activity of the test compound.

Protocol:

  • Enzyme and Compound Preparation: In an appropriate buffer, mix the COX-1 enzyme with the test compound (this compound) at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the mixture at 37°C for a specific time.

  • Reaction Termination: Stop the reaction using a suitable agent.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit or through LC-MS/MS analysis.[17]

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of COX-1 activity.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Immobilize Antigen on Plate D Add Antibody and Test Compounds to Wells A->D B Prepare Serial Dilutions of This compound & Analogs B->D C Prepare Antibody Solution C->D E Incubate to Allow Competition D->E F Wash to Remove Unbound Reagents E->F G Add Enzyme-Conjugated Secondary Antibody F->G H Wash Step G->H I Add Substrate H->I J Measure Signal (e.g., Colorimetric) I->J K Generate Standard Curve J->K L Calculate % Inhibition K->L M Determine IC50 for Cross-Reactivity L->M

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Signaling Pathways Potentially Affected by Polyacetylenes

G Polyacetylenes Falcarinol-type Polyacetylenes NFkB NF-κB Pathway Polyacetylenes->NFkB Inhibition COX COX Enzymes (COX-1, COX-2) Polyacetylenes->COX Inhibition Apoptosis Apoptosis Pathway Polyacetylenes->Apoptosis Induction CellCycle Cell Cycle Regulation Polyacetylenes->CellCycle Arrest Inflammation Inflammation NFkB->Inflammation Prostaglandins Prostaglandin Production COX->Prostaglandins CellDeath Cell Death Apoptosis->CellDeath Proliferation Cell Proliferation CellCycle->Proliferation Prostaglandins->Inflammation

Caption: Known signaling pathways influenced by falcarinol-type polyacetylenes.[2]

References

Benchmarking the Performance of Nona-2,3,5-trien-7-yne in Polymerization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of experimental data on the polymerization of Nona-2,3,5-trien-7-yne. To date, no published studies have detailed its polymerization behavior, performance benchmarks, or comparative analysis with other monomers. This lack of information prevents a direct and quantitative comparison as initially requested.

While the specific monomer , this compound, remains unexplored in the context of polymerization, the broader class of conjugated enyne monomers has been the subject of significant research. This report provides a general overview of the polymerization of structurally related enyne-containing monomers to offer a contextual understanding of their potential.

General Performance of Enyne Monomers in Polymerization

Enyne monomers, characterized by the presence of both double and triple carbon-carbon bonds, have been successfully polymerized through various mechanisms, most notably metathesis polymerization. These polymerizations can exhibit "living" characteristics, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).

Key performance indicators for the polymerization of enyne monomers reported in the literature include:

  • Molecular Weight (Mn): Achievable molecular weights for polymers derived from enyne monomers can range up to 65 kDa.[1][2]

  • Dispersity (Đ): Enyne polymerizations can proceed with a high degree of control, often resulting in low dispersity values, for instance, as low as 1.08.[1]

  • Polymer Architecture: The living nature of certain enyne polymerizations enables the synthesis of complex polymer architectures, such as block copolymers.[1][3]

  • Polymer Properties: The resulting poly(enynes) can possess unique properties, including high glass transition temperatures (Tg) up to 198 °C and tunable degradation rates.[1][2][4]

Common Alternative Monomers

In the field of enyne polymerization, a variety of monomers have been investigated. These often feature cyclic alkenes in conjunction with a terminal alkyne. Examples of such monomers that have been successfully polymerized include:

  • Levoglucosenone-derived enynes[1][2]

  • Polycyclic enyne monomers[3][5]

  • Acetal-containing enyne monomers[3][6]

Experimental Protocols for Enyne Polymerization

A common method for the polymerization of enyne monomers is cascade enyne metathesis polymerization, often initiated by a Grubbs-type catalyst. A general experimental workflow is outlined below.

experimental_workflow cluster_preparation Monomer and Catalyst Preparation cluster_polymerization Polymerization cluster_analysis Analysis Monomer Enyne Monomer ReactionVessel Reaction in Inert Atmosphere (e.g., THF solvent) Monomer->ReactionVessel Catalyst Grubbs Catalyst (e.g., G3) Catalyst->ReactionVessel Quenching Quench Reaction ReactionVessel->Quenching Precipitation Precipitate Polymer Quenching->Precipitation Drying Dry Polymer Precipitation->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization

Figure 1. A generalized workflow for the metathesis polymerization of enyne monomers.

A typical procedure involves dissolving the enyne monomer in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The polymerization is then initiated by the addition of a catalyst, for example, a third-generation Grubbs catalyst (G3).[1][2] The reaction is allowed to proceed for a specific time before being quenched. The resulting polymer is then isolated, typically by precipitation in a non-solvent, and dried. Characterization of the polymer's molecular weight and dispersity is commonly performed using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Reaction Mechanisms

The polymerization of enyne monomers via metathesis involves a cascade of reactions. The proposed mechanism for cascade enyne metathesis polymerization is depicted below.

reaction_mechanism Initiator Ru Initiator Intermediate1 Ruthenium Carbene Intermediate Initiator->Intermediate1 Initiation Monomer Enyne Monomer PolymerChain Propagating Polymer Chain Intermediate1->PolymerChain Propagation (Reaction with Monomer) PolymerChain->PolymerChain Termination Termination/Degradation PolymerChain->Termination

Figure 2. A simplified diagram illustrating the key steps in metathesis polymerization of enynes.

The process is initiated by the reaction of a ruthenium-based catalyst with the alkyne moiety of the enyne monomer to form a ruthenium carbene intermediate. This intermediate then reacts with the alkene part of another monomer molecule in a ring-opening metathesis polymerization (ROMP) fashion, leading to the propagation of the polymer chain.[3][7] This can be a controlled, living process, allowing for precise control over the final polymer structure.[1][3]

References

A Comparative Guide to Computational and Experimental Data for Nona-2,3,5-trien-7-yne Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available computational data for Nona-2,3,5-trien-7-yne and outlines the standard experimental methodologies that would be employed for its characterization. While extensive experimental data for this specific molecule is not publicly available, this document serves as a valuable resource by detailing the common workflows and protocols used to bridge theoretical predictions with empirical validation in chemical research.

Data Presentation: Properties of this compound

Currently, the primary source of property data for this compound comes from computational predictions. The following table summarizes these computed properties as sourced from the PubChem database.[1] No corresponding experimental values have been published in peer-reviewed literature to date.

PropertyComputational ValueData Source
Molecular Formula C₉H₁₀PubChem
Molecular Weight 118.18 g/mol PubChem
InChI Key InChI=1S/C9H10/c1-3-5-7-9-8-6-4-2/h3,7-9H,1-2H3PubChem
Canonical SMILES CC#CC=C=C=CCCPubChem
XLogP3 2.8PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 0PubChem
Rotatable Bond Count 2PubChem
Exact Mass 118.07825 g/mol PubChem
Monoisotopic Mass 118.07825 g/mol PubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 9PubChem
Complexity 197PubChem

Experimental Protocols and Computational Methods

The validation of computational data and the full characterization of a novel compound like this compound would involve a combination of spectroscopic and analytical techniques, alongside established computational chemistry methods.

1. General Experimental Protocols:

  • Synthesis and Purification: The first step is the chemical synthesis of the compound. For a conjugated enyne, this could involve methods like Sonogashira or other cross-coupling reactions. After synthesis, the compound would be purified, typically using techniques such as column chromatography on silica gel, and the purity would be assessed, for example, by High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are fundamental for structural elucidation. ¹H NMR would confirm the number and connectivity of hydrogen atoms, while ¹³C NMR would identify the carbon skeleton. The chemical shifts, coupling constants, and integration values would provide definitive evidence of the trienyne structure. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, notably the C≡C (alkyne) and C=C (alkene/allene) stretching vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its conjugated π-system, this compound is expected to absorb in the UV-Vis region. The absorption spectrum would provide information about the electronic transitions and the extent of conjugation. The sample would be dissolved in a suitable solvent (e.g., hexane or ethanol) to record the spectrum.[2]

2. Computational Chemistry Methods:

Computational chemistry provides powerful tools for predicting molecular properties before a compound is synthesized, complementing experimental data.[3]

  • Density Functional Theory (DFT): DFT is a widely used method for geometry optimization and the prediction of a wide range of properties, including IR spectra, NMR chemical shifts, and electronic properties like the HOMO-LUMO gap.[3][4] Functionals such as B3LYP are commonly employed for such calculations.[4]

  • Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate energies and properties, though they are more computationally expensive.[4]

  • Semi-empirical Methods: Methods like PM3 or INDO/S-CI are faster, computationally less demanding approaches that are particularly useful for predicting electronic spectra (UV-Vis) and other properties for larger molecules.[2][5]

Visualization of Research Workflow

The following diagrams illustrate the logical workflow for the characterization of a new chemical entity, showing the interplay between computational prediction and experimental validation.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_compare Data Comparison & Refinement comp_design In Silico Design of This compound dft DFT/Ab Initio Calculations (e.g., B3LYP, MP2) comp_design->dft prop_predict Prediction of Properties (Spectra, Geometry, Energy) dft->prop_predict compare Compare Experimental Data with Predicted Properties prop_predict->compare synthesis Chemical Synthesis purification Purification & Isolation (Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS, UV-Vis) purification->characterization characterization->compare refine Refine Computational Model or Confirm Structure compare->refine G start Start: Characterize Novel Compound synthesis Synthesize Compound start->synthesis nmr_ir Acquire NMR & IR Spectra synthesis->nmr_ir ms_uv Acquire MS & UV-Vis Spectra synthesis->ms_uv structure_confirm Confirm Covalent Structure nmr_ir->structure_confirm ms_uv->structure_confirm comp_model Build Computational Model (DFT) structure_confirm->comp_model Structure Confirmed compare_data Compare Experimental & Calculated Data structure_confirm->compare_data calc_spectra Calculate Theoretical Spectra & Properties comp_model->calc_spectra calc_spectra->compare_data end End: Validated Characterization compare_data->end Good Agreement

References

Evaluating the Efficacy of Polyacetylene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, particularly in oncology, naturally derived compounds have emerged as a promising frontier. Among these, polyacetylenes, a class of bioactive lipids characterized by the presence of one or more triple bonds, have garnered significant attention. While the specific investigation of Nona-2,3,5-trien-7-yne derivatives is limited in publicly available research, a wealth of data exists for the broader class of polyacetylenes, many of which are isolated from marine sponges and terrestrial plants. This guide provides a comparative evaluation of the efficacy of various polyacetylene derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Comparative Cytotoxicity of Polyacetylene Derivatives

The primary measure of efficacy for potential anti-cancer compounds is their ability to inhibit the growth of and kill cancer cells, a property known as cytotoxicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the cytotoxic activities of various polyacetylene derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Polyacetylenes from the Marine Sponge Petrosia sp.

CompoundCCRF-CEM (Leukemia) IC50 (µg/mL)MOLT-4 (Leukemia) IC50 (µg/mL)K-562 (Leukemia) IC50 (µg/mL)DLD-1 (Colon) IC50 (µg/mL)LNCaP (Prostate) IC50 (µg/mL)T-47D (Breast) IC50 (µg/mL)
Petrosianyne A < 4< 4< 4> 4< 4< 4
Petrosianyne B > 4> 4> 4> 4> 4> 4
Known Polyacetylene 3 < 4< 4< 4< 4< 4> 4
Known Polyacetylene 4 < 4< 4< 4> 4> 4> 4
Known Polyacetylene 5 < 4< 4< 4> 4> 4> 4
Doxorubicin (Control) 0.01 µM0.02 µM0.03 µM0.08 µM0.12 µM0.06 µM

Data sourced from a study on new polyacetylenes from a marine sponge Petrosia sp.[1]

Table 2: Cytotoxicity of Polyacetylenes from Tridax procumbens L.

CompoundK562 (Leukemia) IC50 (µM)K562/ADR (Drug-Resistant Leukemia) IC50 (µM)AGS (Gastric) IC50 (µM)MGC-803 (Gastric) IC50 (µM)SPC-A-1 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
(3S,10R)-tridaxin B (2a) 2.62-----
(3S,10S)-tridaxin B (2b) 14.43-----
Tridaxin F (8) 17.91-----

Data sourced from a study on cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L.[2]

Experimental Protocols

The evaluation of the cytotoxic efficacy of novel compounds relies on standardized and reproducible experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (polyacetylene derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which polyacetylenes exert their cytotoxic effects is crucial for their development as therapeutic agents. While the specific pathways for all derivatives are not fully elucidated, research on various natural products, including some polyacetylenes, points towards the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and inflammation, such as the NF-κB and MAPK pathways.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer agents work by inducing apoptosis in cancer cells. One study on a dietary polyacetylene, gymnasterkoreayne B, found that it induced apoptotic cell death in human colorectal cancer cells through the activation of both intrinsic and extrinsic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR FasR FADD FADD FasR->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activates Polyacetylenes Polyacetylenes Mitochondrion Mitochondrion Polyacetylenes->Mitochondrion Induces stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activates Caspase-9->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis signaling pathways.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and preventing apoptosis. Some natural products have been shown to inhibit this pathway, making it a key target for anti-cancer drug development.

nfkb_pathway cluster_nucleus Nucleus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression Induces Polyacetylenes_Inhibit Polyacetylenes Polyacetylenes_Inhibit->IKK_Complex Inhibits

Caption: NF-κB signaling pathway.

References

Safety Operating Guide

Proper Disposal of Nona-2,3,5-trien-7-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Nona-2,3,5-trien-7-yne as a reactive, flammable, and potentially toxic organic compound. Follow all institutional protocols for hazardous waste disposal.

This document provides a comprehensive guide to the proper disposal procedures for this compound, a highly unsaturated organic compound. Due to its chemical structure, featuring multiple double and triple bonds, this compound should be handled with the utmost care by researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for reactive and flammable organic substances.

I. Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Flammability: Highly unsaturated hydrocarbons are often flammable. Keep away from all ignition sources.[1][2]

  • Reactivity: The presence of multiple unsaturated bonds makes the compound susceptible to polymerization, oxidation, and other reactions, potentially leading to instability.[3] It should be treated as a reactive chemical.[3]

  • Toxicity: Many organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Handle exclusively in a certified chemical fume hood.[1][2]

Personal Protective Equipment (PPE): A summary of the necessary PPE is provided in the table below.

PPE ItemSpecificationPurpose
Eye Protection Safety goggles with side shields or a face shield.Protects eyes from splashes and vapors.[1]
Hand Protection Nitrile gloves.Prevents skin contact with the chemical.[1][2]
Body Protection A flame-resistant laboratory coat.Protects skin and clothing from spills.[1][2]
Footwear Closed-toe shoes.Protects feet from spills.[2]
Respiratory Use in a chemical fume hood.Prevents inhalation of potentially toxic vapors.[1][2]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled through your institution's hazardous waste management program.[3] Never dispose of this chemical down the drain. [1][4]

Step 1: Segregation and Labeling

  • Waste Stream: This compound should be disposed of in a designated "Organic Liquid" or "Flammable Liquid" hazardous waste container.[1][2]

  • Compatibility: Do not mix with oxidizing agents or other incompatible chemicals.[4] Store separately to prevent dangerous reactions.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

Step 2: Waste Accumulation

  • Location: Store the designated waste container in a Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be inspected weekly for any signs of leakage.[4]

  • Container Integrity: Use a chemically resistant container that is in good condition and has a secure, tightly closing lid.

  • Storage Conditions: Keep the container in a cool, well-ventilated area, away from heat and direct sunlight.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

  • Documentation: Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal.[1][5]

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact EHS.

    • For small spills, if you are trained and it is safe to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek medical attention in all cases of exposure.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle Waste in Chemical Fume Hood ppe->fume_hood waste_container Select Designated 'Organic Liquid' Waste Container fume_hood->waste_container labeling Label Container with Chemical Name and Hazards waste_container->labeling transfer Carefully Transfer Waste to Container labeling->transfer storage Store in Satellite Accumulation Area (SAA) transfer->storage ehs_contact Contact EHS for Pickup when Container is Full storage->ehs_contact end End: Proper Disposal by EHS ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Nona-2,3,5-trien-7-yne

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Nona-2,3,5-trien-7-yne. The procedural guidance herein is designed to answer specific operational questions and establish a robust framework for safety and compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its high degree of unsaturation, this compound is anticipated to be a highly reactive, flammable, and potentially explosive compound. Enyne compounds can be sensitive to heat, shock, and friction, and may form explosive peroxides upon exposure to air and light. The primary hazards include flammability, potential for explosive decomposition, and irritation to the skin, eyes, and respiratory tract.[1][2]

A comprehensive PPE strategy is critical to mitigate these risks. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Face ShieldProvides protection against splashes, vapors, and unexpected reactions. Standard safety glasses are insufficient.
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For extended contact or immersion, consider heavier-duty gloves and consult manufacturer's compatibility data.
Body Flame-Retardant Lab CoatProtects against splashes and potential flash fires.
Respiratory Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of potentially toxic and flammable vapors.
Additional Emergency Eyewash and Safety ShowerMust be readily accessible in the immediate work area.

Operational Workflow for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to immediate post-handling procedures.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Verify Fume Hood Verify Fume Hood Certification Assemble PPE Don All Required PPE Verify Fume Hood->Assemble PPE Prepare Materials Prepare All Necessary Apparatus and Reagents Assemble PPE->Prepare Materials Transfer Chemical Transfer this compound Under Inert Atmosphere if Possible Prepare Materials->Transfer Chemical Perform Reaction Conduct Experimental Procedure Transfer Chemical->Perform Reaction Quench Reaction Safely Quench Reaction Mixture Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Streams (Halogenated vs. Non-halogenated) Quench Reaction->Segregate Waste Label Waste Properly Label Waste Containers Segregate Waste->Label Waste Decontaminate Decontaminate Glassware and Surfaces Label Waste->Decontaminate Remove PPE Remove PPE in Correct Order Decontaminate->Remove PPE

Operational Workflow Diagram

Experimental Protocols

a. Inert Atmosphere Handling:

Given the potential for peroxide formation, handling this compound under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially for prolonged storage or reactions involving heating.[2]

Methodology:

  • Assemble and flame-dry all glassware.

  • Purge the reaction vessel with a steady stream of inert gas.

  • Transfer the enyne using a syringe or cannula technique.

  • Maintain a positive pressure of inert gas throughout the experiment.

b. Reaction Quenching:

Care must be taken when quenching reactions containing unreacted this compound. A slow and controlled quench is necessary to manage any exothermic events.

Methodology:

  • Cool the reaction mixture to 0°C or below in an ice bath.

  • Slowly add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride or sodium bicarbonate) dropwise with vigorous stirring.

  • Monitor the temperature of the reaction mixture throughout the addition.

  • Allow the mixture to slowly warm to room temperature before proceeding with workup.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance. All waste must be treated as hazardous.

Waste Stream Disposal Procedure
Unused/Excess this compound Do not attempt to neutralize. Store in a tightly sealed, labeled container and dispose of through a certified hazardous waste management company.
Contaminated Solvents Collect in a designated, properly labeled hazardous waste container. Segregate halogenated and non-halogenated solvents.
Contaminated PPE (Gloves, etc.) Place in a sealed bag and dispose of as solid hazardous waste.
Empty Reagent Bottles Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty bottle before disposing of it in the appropriate solid waste stream.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.